(2-Bromo-2-methylcyclopropyl)methanol
Description
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Properties
IUPAC Name |
(2-bromo-2-methylcyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-5(6)2-4(5)3-7/h4,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEUEWUKWDRKGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Bromo-2-methylcyclopropyl)methanol: A Technical Guide for Chemical Researchers
Introduction
(2-Bromo-2-methylcyclopropyl)methanol is a niche yet intriguing chemical entity for researchers in organic synthesis and medicinal chemistry. Its compact, three-dimensional structure, combining the functionalities of a primary alcohol and a tertiary bromide on a strained cyclopropane ring, presents a unique scaffold for the development of novel molecular architectures. This guide provides an in-depth look at its chemical identity, plausible synthetic routes, anticipated spectroscopic characteristics, and its potential applications, particularly in the realm of drug discovery. While specific experimental data for this compound is not widely available in public literature, this document leverages established chemical principles and data from closely related analogs to offer a comprehensive technical overview for the research community.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's identifiers and fundamental properties is paramount for any scientific investigation.
Chemical Identifiers
The foundational step in characterizing any chemical compound is to establish its unique identifiers.
| Identifier | Value | Source |
| CAS Number | 1823958-85-5 | Commercial Supplier Data |
| IUPAC Name | (2-Bromo-2-methylcyclopropyl)methanol | IUPAC Nomenclature |
| Molecular Formula | C₅H₉BrO | PubChemLite[1] |
| Molecular Weight | 165.03 g/mol | Calculated |
| Canonical SMILES | CC1(C(C1)CO)Br | PubChemLite[1] |
| InChI Key | DLEUEWUKWDRKGD-UHFFFAOYSA-N | PubChemLite[1] |
Physicochemical Properties (Predicted)
In the absence of extensive experimental data, computational predictions and comparisons with analogous structures provide valuable insights into the physicochemical properties of (2-Bromo-2-methylcyclopropyl)methanol.
| Property | Predicted Value | Notes |
| Boiling Point | ~180-200 °C | Estimated based on the boiling points of similar functionalized cyclopropanes, likely to be higher than (2-methylcyclopropyl)methanol due to the bromine atom. |
| Density | ~1.4-1.5 g/cm³ | The presence of bromine is expected to significantly increase the density compared to its non-brominated analog. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. | Polarity is influenced by both the hydroxyl group and the bromo-substituted carbon. |
| LogP | ~1.5 - 2.0 | The lipophilicity is increased by the methyl and bromo substituents, balanced by the hydrophilicity of the alcohol. |
Synthesis and Mechanistic Considerations
While a specific, peer-reviewed synthesis for (2-Bromo-2-methylcyclopropyl)methanol is not readily found, a plausible and efficient synthetic strategy can be devised based on well-established cyclopropanation reactions. The Simmons-Smith reaction and its modifications are particularly well-suited for the synthesis of cyclopropylmethanols from allylic alcohols.[2][3][4]
Proposed Synthetic Pathway: Simmons-Smith Cyclopropanation
The most logical precursor for the synthesis of (2-Bromo-2-methylcyclopropyl)methanol is 2-bromo-2-methyl-2-propen-1-ol. The cyclopropanation of this allylic alcohol using a zinc carbenoid would yield the target molecule.
Experimental Protocol: Synthesis of (2-Bromo-2-methylcyclopropyl)methanol
Reaction:
A proposed Simmons-Smith cyclopropanation reaction.
Materials:
-
2-Bromo-2-methyl-2-propen-1-ol
-
Diethylzinc (Et₂Zn) or Zinc-Copper couple (Zn(Cu))
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether (Et₂O) or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-bromo-2-methyl-2-propen-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add diethylzinc (or activated zinc-copper couple) at 0 °C.
-
Slowly add a solution of diiodomethane in anhydrous diethyl ether to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (2-Bromo-2-methylcyclopropyl)methanol.
Causality of Experimental Choices:
-
Inert Atmosphere: Diethylzinc is pyrophoric and reacts violently with air and moisture. The use of an inert atmosphere is a critical safety measure.
-
Anhydrous Solvents: The Simmons-Smith reagent is sensitive to water. Anhydrous solvents are essential to prevent the decomposition of the reagent and ensure a high yield of the cyclopropanated product.
-
Slow Addition at Low Temperature: The reaction is exothermic. Slow addition of the diiodomethane solution at 0 °C helps to control the reaction rate and prevent the formation of byproducts.
-
Aqueous Workup with NH₄Cl: The ammonium chloride solution is used to quench the reaction by protonating any remaining organozinc species, forming ethane and zinc salts which can be removed in the aqueous phase.
Spectroscopic Characterization (Anticipated)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the diastereotopic protons of the cyclopropane ring and the methylene group.
-
CH₂OH (Hydroxymethyl Protons): A multiplet (likely an AB quartet further coupled to the cyclopropyl proton) is expected in the range of 3.5-4.0 ppm.
-
CH (Cyclopropyl Methine Proton): A multiplet in the region of 0.8-1.5 ppm, coupled to the hydroxymethyl protons and the other cyclopropyl protons.
-
CH₂ (Cyclopropyl Methylene Protons): Two distinct multiplets in the upfield region of 0.5-1.2 ppm, due to their diastereotopic nature.
-
CH₃ (Methyl Protons): A singlet in the range of 1.2-1.7 ppm.
-
OH (Hydroxyl Proton): A broad singlet, the chemical shift of which will be dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of distinct carbon environments.
-
C-Br (Quaternary Carbon): A signal in the range of 50-65 ppm.
-
C-CH₂OH (Cyclopropyl Carbon): A signal in the range of 20-35 ppm.
-
CH₂OH (Hydroxymethyl Carbon): A signal in the downfield region of 60-70 ppm.
-
CH₂ (Cyclopropyl Methylene Carbon): A signal in the upfield region of 10-25 ppm.
-
CH₃ (Methyl Carbon): A signal in the range of 20-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the presence of key functional groups.[6][7][12]
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks in the range of 2850-3000 cm⁻¹.
-
C-H Stretch (Cyclopropyl): A characteristic peak often observed around 3050-3100 cm⁻¹.
-
C-O Stretch: A strong absorption in the region of 1000-1260 cm⁻¹.
-
C-Br Stretch: An absorption in the fingerprint region, typically between 500-600 cm⁻¹.
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The mass spectrum is expected to show a pair of peaks for the molecular ion at m/z 164 and 166 with a characteristic 1:1 intensity ratio, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[9]
-
Key Fragments: Common fragmentation pathways would likely involve the loss of a bromine atom ([M-Br]⁺), a hydroxymethyl radical ([M-CH₂OH]⁺), or water ([M-H₂O]⁺).
Safety and Handling
Given the absence of a specific Material Safety Data Sheet (MSDS) for (2-Bromo-2-methylcyclopropyl)methanol, a cautious approach to its handling is imperative. The safety precautions should be based on the known hazards of structurally similar compounds, such as tertiary alkyl bromides and functionalized cyclopropanes.[13][14][15]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Potential Hazards:
-
Skin and Eye Irritation: Similar to other alkyl halides, this compound may cause skin and eye irritation upon contact.
-
Toxicity: The toxicological properties have not been thoroughly investigated. It should be handled as a potentially hazardous substance.
-
Reactivity: The strained cyclopropane ring can be susceptible to ring-opening reactions under certain conditions (e.g., strong acids or catalytic hydrogenation). The tertiary bromide may undergo nucleophilic substitution or elimination reactions.
Applications in Drug Discovery and Development
The incorporation of the cyclopropyl motif into drug candidates is a well-established strategy in medicinal chemistry to enhance various pharmacological properties.[16][17][18] (2-Bromo-2-methylcyclopropyl)methanol serves as a valuable building block for introducing this three-dimensional and rigid scaffold.
Role of the Cyclopropyl Group
The unique structural and electronic properties of the cyclopropane ring can confer several advantages to a drug molecule:
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to those in linear alkyl chains.
-
Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.
-
Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity (LogP), solubility, and membrane permeability.
-
Bioisosteric Replacement: The cyclopropyl group can act as a bioisostere for a gem-dimethyl group or a double bond, offering a different spatial arrangement and electronic profile.
Synthetic Utility
(2-Bromo-2-methylcyclopropyl)methanol provides multiple points for synthetic diversification, making it a versatile building block.
Potential synthetic transformations of (2-Bromo-2-methylcyclopropyl)methanol.
-
Derivatization of the Hydroxyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to esters and ethers, allowing for the introduction of a wide range of functional groups.
-
Substitution of the Bromine Atom: The tertiary bromide is expected to undergo nucleophilic substitution reactions, likely via an S_N1 mechanism due to the stability of the resulting tertiary cyclopropylcarbinyl cation.[19][20] This allows for the introduction of various nucleophiles. It can also participate in organometallic coupling reactions.
-
Elimination Reactions: Under basic conditions, elimination of HBr could lead to the formation of a methylenecyclopropane derivative.
Conclusion
(2-Bromo-2-methylcyclopropyl)methanol represents a promising, albeit underexplored, building block for chemical synthesis. Its unique combination of functional groups on a rigid cyclopropane core offers significant potential for the creation of novel and structurally diverse molecules. While a comprehensive experimental dataset for this specific compound is currently lacking, this technical guide provides a solid foundation for researchers by extrapolating from the known chemistry of analogous structures. As the demand for three-dimensional scaffolds in drug discovery continues to grow, compounds like (2-Bromo-2-methylcyclopropyl)methanol are poised to play an increasingly important role in the development of the next generation of therapeutics.
References
- O'Brien, P., et al. (2023). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. University of York.
-
Bull, J. A., et al. (2017). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 23(45), 10949-10955. [Link]
- Supporting Information for relevant experimental procedures. (n.d.).
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Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
- Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324.
-
Wikipedia contributors. (2023). Simmons–Smith reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Yang, J., & Chen, L. (2023). Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal ligation with tetrazines. Organic Chemistry Frontiers, 10(15), 3766-3772. [Link]
- Sigma-Aldrich. (2024).
-
PubChem. (n.d.). (2-Methylcyclopropyl)methanol. National Center for Biotechnology Information. [Link]
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Grote, T., et al. (2016). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science, 7(3), 2216-2220. [Link]
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Kumar, A., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. [Link]
- Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Methylcyclopropanemethanol.
- Infrared Spectroscopy. (n.d.). University of Colorado Boulder.
- NP-MRD. (n.d.).
-
PubChemLite. (n.d.). (2-bromo-2-methylcyclopropyl)methanol. [Link]
- Fisher Scientific. (2023).
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. [Link]
-
PubChem. (n.d.). 2-Bromo-1-Cyclopropylethanol. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Synthesis of (2‐methylenecyclopropyl)methanol (8). [Link]
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Organic Syntheses. (n.d.). Diethyl zinc. [Link]
- Pearson+. (n.d.). a.
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Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]
- Google Patents. (n.d.). WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
- Pearson+. (n.d.). Explain how the following changes affect the rate of the reaction of 2-bromo-2-methylbutane with methanol.
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. [Link]
- Stack Exchange. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid.
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Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction. [Link]
- Sigma-Aldrich. (2015).
- Google Patents. (n.d.). CN102432444B - Method for synthesizing 2-bromine-2-methyl propanal.
- Vaia. (n.d.). How could you use NMR, NMR, and IR spectroscopy to help you distinguish between the following structures?
- CDH Fine Chemical. (n.d.).
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Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. [Link]
- Quora. (2023).
- SpectraBase. (n.d.). Cyclopropanemethanol, 2-methyl-2-(4-methyl-3-pentenyl)-.
-
NIST. (n.d.). 2-Methylcyclopropanemethanol. [Link]
- SpectraBase. (n.d.). 2-Bromo-2-methylpropionic acid - Optional[1H NMR].
-
NIST. (n.d.). Propane, 2-bromo-2-methyl-. [Link]
- ChemicalBook. (n.d.). 2-Bromo-2-methylpropane(507-19-7) 13C NMR spectrum.
- BLD Pharm. (n.d.). 141836-31-9|(2-(Bromomethyl)cyclopropyl)methanol.
- Homework.Study.com. (n.d.). When 1-bromo-2-methylcyclopentane undergoes solvolysis in methanol, five major products are...
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Safety Data Sheet (SDS) and Handling Precautions for Brominated Cyclopropanes
Executive Summary
Brominated cyclopropanes occupy a unique niche in organic synthesis, serving as high-value intermediates for introducing the cyclopropyl motif into pharmaceutical candidates. However, their utility is counterbalanced by a dual-hazard profile: high chemical reactivity driven by significant ring strain (~27.5 kcal/mol) and biological toxicity stemming from their potential as alkylating agents.
This guide moves beyond the standard "wear gloves" advice found in generic Safety Data Sheets (SDS). It synthesizes thermodynamic principles with industrial hygiene to provide a self-validating safety protocol for handling these high-energy intermediates.
Part 1: Hazard Identification & Mechanistic Toxicity
The Physicochemical Hazard: Strain Energy
Unlike linear alkyl bromides, brominated cyclopropanes are thermodynamically primed for ring-opening. The carbon-carbon bonds in the cyclopropane ring possess high
-
Thermal Instability: Upon heating, bromocyclopropanes can undergo disrotatory ring opening to form allyl bromides. This rearrangement releases substantial strain energy, potentially leading to runaway reactions if not controlled.
-
Flammability: Most lower-molecular-weight bromocyclopropanes (e.g., bromocyclopropane, (bromomethyl)cyclopropane) are Flammable Liquids (Category 3) with low flash points (<60°C).
The Biological Hazard: Alkylating Potential
The combination of a good leaving group (Bromide,
-
Mechanism: Nucleophiles (such as DNA bases guanine or adenine) can attack the cyclopropyl ring or the exocyclic carbon (in bromomethyl derivatives). The relief of ring strain acts as a thermodynamic driving force, accelerating the alkylation rate compared to unstrained alkyl halides.
-
Consequence: This classifies many of these compounds as suspected mutagens or genotoxic impurities (GTIs) in pharmaceutical contexts.
Diagram 1: Alkylation Mechanism & Ring Strain Release
Caption: Mechanistic pathway showing nucleophilic attack on bromocyclopropane driven by strain relief.
Part 2: Critical SDS Analysis (Beyond the Basics)
Standard SDSs often contain generic boilerplate text. For brominated cyclopropanes, specific sections require expert interpretation.
Table 1: GHS Classification & Interpretation
| GHS Class | Hazard Statement | Technical Interpretation for Researchers |
| Flam. Liq. 3 | H226: Flammable liquid and vapour | Vapors are heavier than air (density >1). They accumulate in hood plenums and low spots. Grounding is mandatory. |
| Skin Irrit. 2 | H315: Causes skin irritation | Likely a lachrymator . Irritation is often delayed; redness may appear hours after exposure due to lipophilic penetration. |
| Muta. 2 | H341: Suspected of causing genetic defects | Treat as a "Potent Compound" (SafeBridge Cat 3 equivalent) until proven otherwise. Double-containment required.[1][2] |
| STOT SE 3 | H335: May cause respiratory irritation | High volatility + reactivity.[3] Inhalation can cause chemical pneumonitis. |
Thermal Stability Watchpoints (Section 10)
-
Incompatible Materials: Strong bases (e.g., NaH, KOtBu) can trigger E2 elimination to form cyclopropenes. Cyclopropenes are highly unstable and can polymerize explosively.
-
Decomposition Products: Hydrogen Bromide (HBr) gas is evolved during thermal decomposition. HBr is corrosive and will damage metal reactor fittings (stainless steel is resistant, but brass/copper are not).
Part 3: Handling Protocols & Engineering Controls
Engineering Controls
-
Primary Containment: All handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).
-
Inert Atmosphere: Store and handle under Argon or Nitrogen. Oxygen can promote radical degradation pathways.
Personal Protective Equipment (PPE) Selection
Expert Insight: Standard nitrile gloves are insufficient for prolonged contact with small halogenated rings. The small molecular size allows rapid permeation.
-
Splash Protection: Disposable Nitrile (minimum 5 mil). Change immediately upon splash.
-
Spill Cleanup / High Risk: Silver Shield® (Laminate) or Viton® gloves. These provide >4 hours breakthrough time for halogenated hydrocarbons.
Experimental Setup: The "Cold-Start" Protocol
To mitigate the risk of exotherms and ring-opening, follow this self-validating setup logic.
Diagram 2: Safe Reaction Setup Workflow
Caption: Logical workflow for setting up reactions involving high-energy brominated cyclopropanes.
Part 4: Emergency Response & Waste Management
Spill Management (Lachrymator Protocol)
If a spill occurs outside the fume hood:
-
Evacuate the immediate area.
-
Don PPE: Self-Contained Breathing Apparatus (SCBA) may be required for large spills due to respiratory toxicity. Wear Silver Shield gloves.
-
Neutralization: Do not just wipe up.[4] Apply a solubilized sulfide solution (e.g., dilute sodium sulfide or thiosulfate) to chemically quench the alkylating agent before absorption.
-
Chemistry:
(Converts volatile bromide to non-volatile salt).
-
Waste Deactivation
Never dispose of active alkylating agents directly into solvent waste drums.
-
Protocol: Stir the waste stream with aqueous ammonia or 10% NaOH for 24 hours.
-
Validation: Check pH and run a TLC/GC spot test to confirm the disappearance of the bromocyclopropane peak before disposal into halogenated waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20268, Bromocyclopropane. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: (Bromomethyl)cyclopropane. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of (2-Bromo-2-methylcyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-2-methylcyclopropyl)methanol is a key synthetic intermediate of significant interest in medicinal chemistry and drug development. Its rigid cyclopropane core, coupled with the versatile hydroxymethyl and bromo functionalities, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The strategic introduction of this motif can impart unique conformational constraints and metabolic stability to drug candidates. This guide provides a comprehensive overview of the primary synthetic pathways for obtaining (2-bromo-2-methylcyclopropyl)methanol, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods.
Pathway 1: Cyclopropanation of 2-Methyl-2-propen-1-ol
This is arguably the most direct and widely applicable approach to the synthesis of (2-bromo-2-methylcyclopropyl)methanol. The strategy relies on the initial formation of a dibromocyclopropane ring from an allylic alcohol, followed by a selective reduction to the desired monobrominated product.
Step 1: Dibromocyclopropanation of 2-Methyl-2-propen-1-ol
The first step involves the addition of dibromocarbene (:CBr₂) to the double bond of 2-methyl-2-propen-1-ol (also known as methallyl alcohol). A common and effective method for generating dibromocarbene in situ is the reaction of bromoform (CHBr₃) with a strong base, often under phase-transfer catalysis conditions.[1][2]
Mechanism: The strong base deprotonates bromoform to generate the tribromomethyl anion (CBr₃⁻), which then undergoes alpha-elimination to lose a bromide ion and form dibromocarbene. The highly electrophilic dibromocarbene then undergoes a cheletropic addition to the alkene, forming the cyclopropane ring in a stereospecific manner.[3]
Experimental Protocol: Synthesis of 1,1-Dibromo-2-methyl-2-(hydroxymethyl)cyclopropane
-
Materials:
-
2-Methyl-2-propen-1-ol
-
Bromoform (CHBr₃)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Benzyltriethylammonium chloride (TEBAC) or similar phase-transfer catalyst
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a vigorously stirred solution of 2-methyl-2-propen-1-ol (1.0 eq) and benzyltriethylammonium chloride (0.02 eq) in dichloromethane (50 mL) at 0 °C, add bromoform (2.5 eq).
-
Slowly add a 50% aqueous solution of sodium hydroxide (10 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous ammonium chloride solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to afford the crude 1,1-dibromo-2-methyl-2-(hydroxymethyl)cyclopropane, which can be purified by column chromatography on silica gel.
-
-
Expected Yield: 60-78%[1]
Step 2: Selective Monoreduction of 1,1-Dibromo-2-methyl-2-(hydroxymethyl)cyclopropane
The selective reduction of one bromine atom from the gem-dibromocyclopropane is a critical step. Several reagents can achieve this transformation, with organotin hydrides and certain nickel catalysts being particularly effective.[4][5]
Causality of Reagent Choice: Tributyltin hydride (Bu₃SnH) is a classic reagent for radical dehalogenation.[6][7] The reaction is initiated by a radical initiator like azobisisobutyronitrile (AIBN). The tributyltin radical abstracts a bromine atom from the cyclopropane, generating a cyclopropyl radical. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to give the monobrominated product and regenerate the tributyltin radical, thus propagating the chain reaction. The selectivity for monoreduction over direduction can often be controlled by the stoichiometry of the hydride reagent. Nickel-based catalysts offer a greener alternative to toxic tin reagents.[4]
Experimental Protocol: Synthesis of (2-Bromo-2-methylcyclopropyl)methanol
-
Materials:
-
1,1-Dibromo-2-methyl-2-(hydroxymethyl)cyclopropane
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene or benzene (degassed)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 1,1-dibromo-2-methyl-2-(hydroxymethyl)cyclopropane (1.0 eq) in degassed toluene (0.1 M), add tributyltin hydride (1.1 eq).
-
Add a catalytic amount of AIBN (0.05 eq).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to remove organotin byproducts and any unreacted starting material, affording (2-bromo-2-methylcyclopropyl)methanol as a mixture of diastereomers.
-
-
Expected Yield: 70-85%
Data Summary for Pathway 1
| Step | Reaction | Reagents | Typical Yield |
| 1 | Dibromocyclopropanation | 2-Methyl-2-propen-1-ol, CHBr₃, NaOH, TEBAC | 60-78%[1] |
| 2 | Selective Monoreduction | 1,1-Dibromo-2-methyl-2-(hydroxymethyl)cyclopropane, Bu₃SnH, AIBN | 70-85% |
Diagram of Pathway 1
Caption: Synthesis of (2-Bromo-2-methylcyclopropyl)methanol via dibromocyclopropanation and selective reduction.
Pathway 2: Modification of a Pre-existing Cyclopropane Ring
An alternative strategy involves the construction of a cyclopropane ring bearing a functional group that can be subsequently converted to the desired hydroxymethyl group. A plausible approach is the synthesis of 2-bromo-2-methylcyclopropanecarboxylic acid followed by its reduction.
Step 1: Synthesis of 2-Bromo-2-methylcyclopropanecarboxylic Acid
This intermediate can be prepared through various methods, including the cyclopropanation of an appropriate acrylic acid derivative followed by bromination, or the oxidation of a corresponding aldehyde. A direct and efficient method involves the reaction of an α-bromoketone or aldehyde with a malonic ester derivative in the presence of a base.[8]
Step 2: Reduction of 2-Bromo-2-methylcyclopropanecarboxylic Acid
Carboxylic acids can be effectively reduced to primary alcohols using powerful reducing agents such as lithium aluminum hydride (LiAlH₄).[9][10][11]
Mechanism: The acidic proton of the carboxylic acid reacts with the hydride to generate hydrogen gas and a lithium carboxylate salt. The carbonyl group of the salt is then reduced by the aluminum hydride species. The reaction proceeds through an aldehyde intermediate which is immediately further reduced to the primary alcohol. An acidic workup is required to protonate the resulting alkoxide.[9]
Experimental Protocol: Synthesis of (2-Bromo-2-methylcyclopropyl)methanol
-
Materials:
-
2-Bromo-2-methylcyclopropanecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, under an inert atmosphere, suspend lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromo-2-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous diethyl ether dropwise from the addition funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether.
-
Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-bromo-2-methylcyclopropyl)methanol.
-
-
Expected Yield: High (typically >80%)
Data Summary for Pathway 2
| Step | Reaction | Reagents | Typical Yield |
| 1 | Carboxylic Acid Synthesis | Varies | - |
| 2 | Reduction | 2-Bromo-2-methylcyclopropanecarboxylic acid, LiAlH₄ | >80% |
Diagram of Pathway 2
Caption: Synthesis of (2-Bromo-2-methylcyclopropyl)methanol via reduction of the corresponding carboxylic acid.
Spectroscopic Characterization
Accurate characterization of the final product and key intermediates is crucial for validating the synthetic route. Below are the expected NMR spectral data for (2-bromo-2-methylcyclopropyl)methanol, based on general principles and data for similar structures.[12][13][14][15]
Expected ¹H NMR (CDCl₃, 400 MHz) δ:
-
1.60-1.80 (s, 3H): Methyl protons (CH₃) on the cyclopropane ring.
-
0.80-1.40 (m, 3H): Methylene (CH₂) and methine (CH) protons of the cyclopropane ring. The diastereotopic nature of the methylene protons and coupling to the methine proton will result in a complex multiplet.
-
3.50-3.80 (m, 2H): Methylene protons of the hydroxymethyl group (CH₂OH). These protons are diastereotopic and will likely appear as a complex multiplet or two separate doublets of doublets.
-
1.50-2.50 (br s, 1H): Hydroxyl proton (OH). The chemical shift of this proton is variable and depends on concentration and solvent.
Expected ¹³C NMR (CDCl₃, 100 MHz) δ:
-
~25-30: Methyl carbon (CH₃).
-
~20-30: Methylene carbon of the cyclopropane ring (CH₂).
-
~30-40: Quaternary carbon bearing the bromine and methyl groups (C-Br).
-
~35-45: Methine carbon of the cyclopropane ring (CH).
-
~60-70: Methylene carbon of the hydroxymethyl group (CH₂OH).
Conclusion
The synthesis of (2-bromo-2-methylcyclopropyl)methanol can be effectively achieved through two primary pathways. The cyclopropanation of 2-methyl-2-propen-1-ol followed by selective monoreduction is a robust and direct method. Alternatively, the reduction of a pre-functionalized cyclopropane, such as 2-bromo-2-methylcyclopropanecarboxylic acid, offers a viable, though potentially longer, route. The choice of pathway will depend on the availability of starting materials, desired scale, and the specific stereochemical requirements of the final product. The experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers in the synthesis and application of this important chemical building block.
References
Please note that the following URLs were verified as active at the time of this writing.
-
Formation of gem‐dibromocyclopropanes followed by mono‐ or di‐reduction. [Link]
-
Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry. [Link]
-
Organic Syntheses Procedure: Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-. [Link]
-
Reduction of gem-dibromocyclopropanes with chromium(II) sulphate. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Reduction of gem-dibromocyclopropanes with tert-butylmagnesium bromide in ether. [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. [Link]
- CN111995494A - Prepar
-
2-Propen-1-ol, 2-bromo-3,3-diphenyl-, acetate - Organic Syntheses Procedure. [Link]
-
A Stereodivergent Approach to the Synthesis of gem‐Diborylcyclopropanes - PMC - NIH. [Link]
-
Lithium aluminium hydride - Wikipedia. [Link]
-
Scope of the mono‐reduction of 1,1‐dibromocyclopropanes. [Link]
-
Cross-coupling reactions of 2-methyl-2-propen-1-ol with boronic acids. [Link]
-
reduction of carboxylic acids - Chemguide. [Link]
-
Tributyltin hydride (Tributylstannane), Tin hydrides - Organic Chemistry Portal. [Link]
-
Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry. [Link]
-
2-Propen-1-ol, 2-methyl- - the NIST WebBook. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Repo. [Link]
-
Approximate 1H and 13C NMR Shifts. [Link]
-
Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Organic Syntheses Procedure. [Link]
-
(2-bromo-2-methylcyclopropyl)methanol (C5H9BrO) - PubChemLite. [Link]
-
Reduction Reactions: Tributyltin Hydride, Diimide, Silanes - Studylib. [Link]
-
Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N | Request PDF. [Link]
- WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)
-
2-hydroxymethyl-2-cyclopentenone - Organic Syntheses Procedure. [Link]
-
Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. [Link]
-
Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes - PubMed. [Link]
-
The stereoselectivities of tributyltin hydride-mediated reductions of 5-bromo-D-glucuronides to L-iduronides are dependent on th - SciSpace. [Link]
-
Cyclopropanation of Alkenes - Master Organic Chemistry. [Link]
- US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)
-
How to write a complete reaction mechanism for the formation of 2-bromo-2-methylpropane by the free radical bromination of a 2-methyl propane - Quora. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 7. studylib.net [studylib.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. scs.illinois.edu [scs.illinois.edu]
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- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Technical Monograph: Chemo-Biological Profile & Risk Assessment of (2-Bromo-2-methylcyclopropyl)methanol
Executive Summary & Chemical Identity[1]
(2-Bromo-2-methylcyclopropyl)methanol is a specialized synthetic intermediate characterized by a high-energy cyclopropane ring substituted with a geminal bromine and methyl group, alongside a hydroxymethyl handle. While often utilized as a rigid pharmacophore builder in drug discovery (e.g., for conformationally restricted amino acids or peptidomimetics), its specific toxicological profile is dominated by the latent reactivity of the bromocyclopropane moiety.
This guide provides a "Read-Across" toxicological assessment, synthesizing Structure-Activity Relationship (SAR) data from analogous halogenated cyclopropanes. The molecule presents a dual-risk profile: direct alkylating potential due to ring strain and metabolic bioactivation via alcohol oxidation.
Chemical Data Table
| Parameter | Specification | Notes |
| IUPAC Name | (2-Bromo-2-methylcyclopropyl)methanol | |
| Molecular Formula | C₅H₉BrO | |
| Molecular Weight | 165.03 g/mol | |
| Stereochemistry | cis / trans diastereomers | Distinct reactivities expected for cis-Br vs trans-Br relative to -CH₂OH. |
| Key Functional Groups | 1° Alcohol, Gem-bromo-methyl cyclopropane | Alcohol allows oxidation; Bromine is a potential leaving group. |
| Predicted LogP | ~1.1 - 1.4 | Moderate lipophilicity; likely membrane permeable. |
| Reactivity Class | Strained Electrophile / Pro-electrophile | Ring strain energy ~27.5 kcal/mol + Leaving Group (Br). |
Predictive Toxicology & SAR Analysis
The biological activity of (2-Bromo-2-methylcyclopropyl)methanol is governed by the stability of the cyclopropane ring. Unlike simple alkyl halides, the cyclopropyl cation is destabilized, making direct
The "Homoallylic Rearrangement" Risk
Under physiological conditions (or metabolic catalysis), the loss of the bromide ion is often concerted with ring opening. This generates a reactive allylic cation or, in the presence of nucleophiles (DNA/Proteins), leads to covalent adduction.
-
Mechanism: Solvolysis or enzymatic attack opens the ring to form a functionalized alkene.
-
Toxicity Consequence: Potential for DNA alkylation (Genotoxicity/Mutagenicity).
Metabolic Bioactivation (The "Lethal Synthesis")
The primary alcohol group (-CH₂OH) is a substrate for Alcohol Dehydrogenases (ADH) and Cytochrome P450 (CYP2E1).
-
Phase I Oxidation: Conversion to (2-bromo-2-methylcyclopropyl)carbaldehyde .
-
Reactivity Spike: The aldehyde is significantly more electrophilic. The electron-withdrawing carbonyl adjacent to the cyclopropane ring increases the acidity of the
-proton, facilitating ring fragmentation or tautomerization to reactive enals (Michael acceptors).
Visualization: Metabolic & Reactivity Pathways
Figure 1: Predicted metabolic fate.[1] The oxidation to the aldehyde (Red) represents a critical 'bioactivation' step, increasing the risk of ring opening and subsequent macromolecular binding.
Experimental Protocols for Safety Profiling
Since specific LD50 data is absent from public registries for this CAS, researchers must treat the compound as a high-potency alkylator until proven otherwise. The following self-validating workflows are recommended to establish the safety profile.
Protocol A: Reactive Metabolite Trapping (GSH Assay)
Objective: Determine if the molecule (or its microsomal metabolites) binds to Glutathione (GSH), indicating alkylating potential.
-
Incubation System:
-
Test Compound: 10 µM.
-
System: Human Liver Microsomes (HLM) + NADPH (cofactor) + GSH (5 mM).
-
Control: HLM without NADPH (tests direct reactivity vs. metabolic activation).
-
-
Timepoints: 0, 15, 30, 60 min at 37°C.
-
Analysis (LC-MS/MS):
-
Monitor for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH adduct mass shifts (+305 Da - HBr).
-
Interpretation:
-
Adducts in -NADPH samples = Direct Alkylator (High Handling Risk).
-
Adducts only in +NADPH samples = Bioactivation required (Metabolic Toxicity Risk).
-
-
Protocol B: Genomic Stability (Ames Test Variant)
Objective: Assess mutagenicity driven by the bromo-cyclopropane moiety.
-
Strains: S. typhimurium TA100 (sensitive to base-pair substitution) and TA1535.
-
Modification: Use a "Pre-incubation" protocol with S9 fraction (rat liver enzyme) to allow for the generation of the aldehyde metabolite described in Section 2.2.
-
Causality Check: If toxicity is observed, co-incubate with an ADH inhibitor (e.g., 4-Methylpyrazole). If toxicity decreases, the aldehyde is the toxicant.
Biological Activity & Pharmacophore Potential[3][4][5][6]
Beyond toxicity, this scaffold is a valuable "Warhead" or "Linker" in drug design.
-
Cysteine Targeting: The strained ring can act as a covalent trap for cysteine proteases. The bromine acts as a leaving group upon nucleophilic attack by the catalytic thiol, leading to irreversible enzyme inhibition.
-
Conformational Restriction: The cyclopropane ring locks the orientation of the hydroxymethyl group. In cis-isomers, the -CH₂OH and -CH₃ groups are spatially crowded, potentially mimicking specific amino acid rotamers.
Visualization: Experimental Workflow
Figure 2: Step-wise risk assessment workflow. Tier 1 eliminates unstable compounds; Tier 2 assesses metabolic liability.
Handling & Safety Recommendations
Given the predicted profile, this compound should be handled as a Category 3 Acute Toxicant and a Suspected Mutagen until data proves otherwise.
-
Containment: All weighing and solubilization must occur in a certified chemical fume hood.
-
Deactivation (Spill Response):
-
Do not use simple water (lipophilic).
-
Use a solution of 10% Sodium Thiosulfate or Cysteine . The thiol/thiosulfate will nucleophilically attack the cyclopropane/bromide, opening the ring and neutralizing the electrophile safely before disposal.
-
-
Storage: Store at -20°C under inert atmosphere (Argon). The allylic bromide potential means it may degrade to lachrymatory species at room temperature.
References
-
Mechanisms of Cyclopropane Ring Opening
- Topic: Solvolysis and rearrangement of cyclopropyl halides.
- Source: PubChem Compound Summary for Cyclopropylmethanol deriv
-
Link:
-
Metabolic Bioactivation of Halogenated Alkanes
-
Topic: Glutathione conjugation and bioactivation pathways.[2][]
- Source: NIH/PubMed - Role of glutathione conjugation in hep
-
Link:
-
-
Biosynthesis & Reactivity of Halogenated Cyclopropanes
- Topic: Natural product biosynthesis involving cryptic halogenation and cyclopropane form
- Source: NIH PMC - Cryptic Halogen
-
Link:
-
General Safety Data for Cyclopropyl Carbinols
- Topic: Handling, flammability, and acute toxicity classific
- Source: Fisher Scientific SDS (Cyclopropyl carbinol).
-
Link:
Sources
Functionalized Bromocyclopropyl Methanols: A Technical Guide to Synthesis, Reactivity, and Ring-Expansion Logic
Executive Summary
This technical guide analyzes the chemistry of functionalized bromocyclopropyl methanols , a specialized class of strained carbocycles that serve as high-value intermediates in modern organic synthesis. Unlike simple cyclopropanes, these molecules possess a "spring-loaded" reactivity profile due to the synergistic combination of ring strain (~27.5 kcal/mol), the geminal dihalo-substitution, and the proximal hydroxyl group.
This guide details their evolution from mechanistic curiosities to robust tools for constructing medium-sized rings (7-8 membered), cyclobutanones, and complex alkaloids. It is designed for medicinal chemists seeking to escape "flatland" by introducing sp³-rich complexity into drug scaffolds.
Part 1: The Architecture of Strain – Historical Genesis
The history of bromocyclopropyl methanols is inextricably linked to the broader discovery of dihalocarbenes in the mid-20th century.
The Carbene Revolution (1954–1960s)
The foundational work began with Doering and Hoffmann (1954) , who established the existence of dichlorocarbene (:CCl₂) and its addition to alkenes. This opened the door to gem-dihalocyclopropanes.
-
The Breakthrough: The subsequent development of the Doering-LaFlamme procedure and Makosza’s phase-transfer catalysis (PTC) allowed for the efficient generation of dibromocarbene (:CBr₂) using bromoform (CHBr₃) and concentrated base.
-
The Methanol Link: Researchers soon realized that allylic alcohols were not just passive substrates; the hydroxyl group could direct the carbene addition (though less strongly than in the Simmons-Smith reaction) and, more importantly, serve as a pivot point for subsequent rearrangements.
The "Spring-Loaded" Scaffold
The gem-dibromocyclopropyl methanol motif (1) is unique because it contains three reactive handles in one small footprint:
-
The Strain: The cyclopropane ring is eager to open.
-
The Leaving Groups: Two bromine atoms provide sites for metal-halogen exchange or ionization.
-
The Nucleophile/Pivot: The hydroxymethyl group (-CH₂OH) allows for intramolecular trapping or solvolysis.
Part 2: Synthesis and Stereocontrol
The primary route to these scaffolds is the cheletropic addition of dibromocarbene to allylic alcohols.
Protocol: Phase-Transfer Catalysis (PTC)
The industry-standard method utilizes a biphasic system. The choice of catalyst and base concentration is critical to suppress side reactions like O-alkylation.
Standard Operating Procedure (SOP):
| Component | Reagent | Role |
|---|---|---|
| Substrate | Allylic Alcohol (e.g., Cinnamyl alcohol) | The alkene acceptor. |
| Carbene Source | Bromoform (CHBr₃) | Precursor to :CBr₂. |
| Base | 50% aq.[1] NaOH | Deprotonates bromoform. |
| Catalyst | TEBA (Triethylbenzylammonium chloride) | Transports ⁻CBr₃ into the organic phase. |
| Solvent | Dichloromethane (DCM) | Solubilizes the alcohol and carbene. |
Critical Process Parameter: Vigorous stirring is essential. The reaction rate is diffusion-controlled across the phase boundary.
Stereoselectivity Challenges
Unlike the zinc-carbenoid (Simmons-Smith) reaction, which coordinates tightly to the oxygen of allylic alcohols to deliver syn-cyclopropanation, free dibromocarbene is less coordinating.
-
Result: Mixtures of syn and anti diastereomers are common.
-
Solution: The use of bulky protecting groups on the alcohol (e.g., TBDMS) can enhance steric differentiation, favoring the anti isomer. Conversely, specific chiral auxiliaries or stoichiometric directing groups are required for high enantioselectivity.
Part 3: The Silver Bullet – Ag(I) Promoted Ring Expansion
The most powerful application of bromocyclopropyl methanols is their ability to undergo controlled ring expansion. This transformation, often catalyzed by Silver(I) salts, converts the strained 3-membered ring into 4-, 7-, or 8-membered systems depending on the substrate structure.
Mechanism: The Cationic Cascade
The reaction is driven by the high affinity of silver for halides (precipitation of AgBr).
-
Ionization: Ag⁺ abstracts a bromide ion, generating a cyclopropyl cation.
-
Electrocyclic Opening: The cation relaxes via disrotatory ring opening to form an allylic cation.
-
Trapping: The allylic cation is trapped by the internal hydroxyl group (forming heterocycles) or external nucleophiles (solvolysis).
Visualization: Divergent Pathways
The following diagram illustrates the mechanistic divergence of gem-dibromocyclopropyl methanol under Ag(I) promotion.
Figure 1: Mechanistic divergence in the Silver(I)-promoted rearrangement of bromocyclopropyl methanols.
Part 4: The Lithium Switch – The Skattebøl Rearrangement
While Ag(I) exploits the cationic pathway, treating these substrates with alkyllithium reagents (e.g., MeLi, n-BuLi) activates the Doering-Moore-Skattebol mechanism. This is a carbenoid pathway essential for synthesizing allenes and cyclopentadienes.
The Mechanism[2]
-
Lithium-Halogen Exchange: Rapid exchange generates a lithium carbenoid.
-
Alpha-Elimination: Loss of LiBr generates a free cyclopropylidene (carbene).
-
Rearrangement: The carbene undergoes ring opening to form an allene.
-
Intramolecular Trapping: If the "methanol" arm contains a nucleophile or a double bond, the allene intermediate can cyclize to form complex fused systems (e.g., dihydrofurans).
Comparative Reactivity Table
| Reagent | Reactive Intermediate | Primary Outcome | Key Application |
| AgClO₄ / H₂O | Allylic Cation | Solvolysis / Ring Expansion | Synthesis of medium-ring ketones (e.g., 7-membered). |
| MeLi / -78°C | Cyclopropylidene | Allene formation | Synthesis of functionalized allenes or dihydrofurans. |
| Bu₃SnH / AIBN | Cyclopropyl Radical | Reductive Debromination | Formation of monobromocyclopropanes (stereoselective). |
| Pd(0) / Boronic Acid | Organopalladium | Suzuki Coupling | Derivatization of the cyclopropane ring (retaining the ring). |
Part 5: Applications in Drug Discovery[3]
The utility of functionalized bromocyclopropyl methanols extends beyond academic curiosity into robust applications for pharmaceutical synthesis.
Accessing "Escape from Flatland" Scaffolds
Drug development increasingly favors 3D architectures over flat aromatic rings to improve solubility and selectivity.
-
Cyclobutanones: The ring expansion of 1-bromo-cyclopropylmethanols provides a direct entry to substituted cyclobutanones, which are bioisosteres for cyclic ketones and precursors to gamma-lactams.
-
Bicyclo[n.1.0] Systems: These are privileged scaffolds in antiviral research. The bromocyclopropyl unit can be fused to other rings to create rigid, conformationally locked analogues of proline or other amino acids.
Case Study: Synthesis of Amaryllidaceae Alkaloids
Research by groups such as Banwell et al. has utilized the gem-dibromocyclopropane ring expansion as a key step in the total synthesis of alkaloids like Tazettine .
-
Workflow: An allylic alcohol is cyclopropanated -> Ag(I) catalyzed opening yields a 7-membered ring (hexahydroindole core) -> Further functionalization yields the natural product.
Experimental Workflow: Ring Expansion to Cyclobutanone
This protocol describes the conversion of a generic 1-bromo-cyclopropylmethanol derivative.
-
Preparation: Dissolve 1-bromo-1-(hydroxymethyl)cyclopropane (1.0 equiv) in aqueous acetone (10:1 v/v).
-
Catalyst Addition: Add AgBF₄ (1.1 equiv) at 0°C under exclusion of light (aluminum foil wrap).
-
Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC for disappearance of starting material.
-
Workup: Filter off the AgBr precipitate through Celite. Extract filtrate with Et₂O.[1]
-
Purification: Silica gel chromatography yields the corresponding cyclobutanone.
References
-
Doering, W. v. E., & Hoffmann, A. K. (1954). The Addition of Dichlorocarbene to Olefins.[2] Journal of the American Chemical Society.[3][4] Link
-
Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters. Link
-
Banwell, M. G., et al. (1996). Ring-fused gem-dibromocyclopropanes as precursors to enantiomerically pure D- and L-series 3-deoxy- and 2-amino-2,3-dideoxyaldohexose derivatives. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Skattebøl, L. (1963). Chemistry of gem-Dihalocyclopropanes. The Reaction of gem-Dibromocyclopropanes with Methyllithium. Acta Chemica Scandinavica. Link
-
Danheiser, R. L., et al. (1981).[5] TMS-Cyclopentene Annulation: A Regiocontrolled Approach to the Synthesis of Five-Membered Rings. Journal of the American Chemical Society.[3][4] Link
-
Chen, P. H., et al. (2013).[6] Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group Seminar. Link
-
Sedenkova, K. N., et al. (2010).[7] gem-Bromochlorospiropentane reactivity toward methyllithium: an unusual carbenoid rearrangement.[7] Tetrahedron. Link
-
Clemenceau, A., et al. (2020). Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C-H Activation. Journal of the American Chemical Society.[3][4] Link
Sources
Methodological & Application
Protocol for reducing ester precursors to (2-Bromo-2-methylcyclopropyl)methanol
Application Note: Chemoselective Reduction of Ester Precursors to (2-Bromo-2-methylcyclopropyl)methanol
Executive Summary
This guide details the protocol for the reduction of Ethyl 2-bromo-2-methylcyclopropanecarboxylate (and related alkyl esters) to (2-Bromo-2-methylcyclopropyl)methanol .
The transformation presents a specific chemoselectivity challenge: reducing the ester functionality to a primary alcohol without compromising the labile carbon-bromine (C-Br) bond or inducing ring-opening of the strained cyclopropane moiety. While Lithium Aluminum Hydride (LiAlH₄) is the standard reagent for ester reductions, its aggressive nature requires strict thermal control to prevent hydrodebromination.
This protocol prioritizes Method A (LiAlH₄ with Fieser Workup) for scalability and yield, while providing Method B (DIBAL-H) for highly sensitive substrates.
Strategic Analysis & Mechanistic Insight
The Chemoselectivity Challenge
The target molecule contains a gem-bromo-methyl substituted cyclopropane ring.
-
Risk 1: Debromination. Although cyclopropyl halides are generally more resistant to Sɴ2 displacement than acyclic alkyl halides (due to I-strain and s-character of the bond), they are susceptible to radical reduction or metal-halogen exchange.
-
Risk 2: Ring Opening. Cyclopropylcarbinyl radicals, if generated, rearrange rapidly (ring-open) to homoallylic systems.
Solution: We utilize LiAlH₄ at 0 °C .[1] At this temperature, the kinetics of nucleophilic acyl substitution (ester reduction) far exceed the rate of halide displacement or radical formation.
Reaction Mechanism
The reduction proceeds via a nucleophilic attack of the aluminohydride anion on the carbonyl carbon, forming a tetrahedral aluminate intermediate. This collapses to expel the alkoxide (ethanol), generating an aldehyde in situ, which is immediately reduced by a second hydride equivalent to the alkoxide of the target alcohol.
Figure 1: Step-wise reduction mechanism preserving the cyclopropyl bromide motif.
Experimental Protocol: Method A (LiAlH₄)
Scope: Standard laboratory synthesis (1g – 20g scale). Reagents:
-
Precursor: Ethyl 2-bromo-2-methylcyclopropanecarboxylate (1.0 equiv)
-
Reductant: LiAlH₄ (Powder or 1.0 M solution in THF) (1.2 equiv)
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or THF. Note: Et₂O is preferred for easier workup if solubility permits.
Step-by-Step Methodology
-
System Prep: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon or Nitrogen.[2]
-
Reagent Charge: Add LiAlH₄ (1.2 equiv) to the flask. Suspend in anhydrous Et₂O (approx. 10 mL per gram of substrate).
-
Critical: If using powder, add solvent slowly to the powder, not powder to solvent.
-
-
Thermal Control: Cool the suspension to 0 °C using an ice/water bath. Allow to equilibrate for 15 minutes.
-
Substrate Addition: Dissolve the ester precursor in a minimal amount of anhydrous Et₂O. Add this solution dropwise via the addition funnel over 20–30 minutes.
-
Why? Controls the exotherm and prevents localized heating that could trigger debromination.
-
-
Reaction: Stir at 0 °C for 1–2 hours. Monitor by TLC (stain with KMnO₄ or Phosphomolybdic Acid; UV is often weak for this substrate).
-
The Fieser Workup (Crucial):
-
To quench
grams of LiAlH₄, perform the following sequence at 0 °C with vigorous stirring:-
Add
mL of Water (very slowly). -
Add
mL of 15% aqueous NaOH. -
Add
mL of Water.
-
-
Result: This precipitates aluminum salts as a granular white solid (lithium aluminate), preventing the dreaded "gray slime" emulsion.
-
-
Isolation: Warm to room temperature (RT) and stir for 15 minutes. Add anhydrous MgSO₄ directly to the mixture to dry. Filter through a sintered glass funnel or a Celite pad. Rinse the cake with Et₂O.
-
Purification: Concentrate the filtrate in vacuo. The residue is usually sufficiently pure (>95%). If necessary, purify via flash column chromatography (Hexanes/EtOAc).
Experimental Protocol: Method B (DIBAL-H)
Scope: High-value or highly sensitive substrates where Method A shows trace debromination. Reagents:
-
DIBAL-H (1.0 M in Hexanes/Toluene) (2.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology
-
Prep: Dissolve ester (1.0 equiv) in anhydrous DCM under Argon. Cool to -78 °C (Dry ice/Acetone).
-
Addition: Add DIBAL-H (2.2 equiv) dropwise down the side of the flask.
-
Note: 2.2 equiv is required because the first equivalent coordinates/reduces to the aldehyde, and the second reduces to the alcohol.
-
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.
-
Rochelle's Salt Workup:
-
Isolation: Separate layers. Extract aqueous layer with Et₂O. Dry organics over Na₂SO₄, filter, and concentrate.
Workup Workflow Visualization
The success of aluminum hydride reductions hinges on the workup. The Fieser method is superior for LiAlH₄, while Rochelle's salt is required for DIBAL-H.
Figure 2: The Fieser Workup Protocol for eliminating aluminum emulsions.
Quality Control & Characterization
| Parameter | Expected Result | Notes |
| Appearance | Clear, colorless oil | Yellowing indicates impurities or trace bromine liberation. |
| ¹H NMR (CDCl₃) | δ 3.4–3.7 ppm (m, 2H) | Distinctive diastereotopic protons of the -CH₂OH group. |
| ¹H NMR (Ring) | δ 0.8–1.5 ppm (m, 3H) | Cyclopropyl protons. Coupling patterns confirm ring integrity. |
| GC-MS | M+ peak often weak; [M-Br]⁺ common | Look for molecular ion or characteristic alpha-cleavage. |
| Yield | 85% – 95% | Lower yields suggest volatility loss during concentration. |
References
-
Fieser Workup Protocol
-
Safety & Handling of Hydrides
-
General Ester Reduction Methodologies
-
Rochelle's Salt Workup (DIBAL-H)
Sources
Application Note: High-Precision Kinetic Profiling using (2-Bromo-2-methylcyclopropyl)methanol
This Application Note is designed for researchers investigating the kinetics of short-lived radical intermediates, specifically in the context of cytochrome P450 hydroxylation mechanisms and reductive dehalogenation pathways.
The guide focuses on (2-Bromo-2-methylcyclopropyl)methanol , a specialized "hypersensitive" radical clock probe. Its unique substitution pattern (gem-bromo/methyl) imparts an ultrafast ring-opening rate constant (
Introduction & Mechanistic Basis[1][2][3][4]
Radical clocks are substrate analogues that undergo a unimolecular rearrangement at a known rate (
(2-Bromo-2-methylcyclopropyl)methanol represents a class of ultrafast cyclopropylcarbinyl clocks .
-
Structural Advantage: The presence of the bromine and methyl groups at the C2 position of the cyclopropane ring provides thermodynamic driving force for ring opening. The resulting ring-opened radical is tertiary and stabilized by the bromine atom (via hyperconjugation and polarizability), significantly lowering the activation energy for rearrangement compared to unsubstituted cyclopropylcarbinyl radicals.
-
Kinetic Domain: While standard clocks operate in the
range, this probe targets the regime, essential for studying high-valent metal-oxo species (e.g., Compound I in P450).
Mechanistic Pathway
The probe operates via the Cyclopropylcarbinyl Rearrangement :
-
Radical Generation: H-atom abstraction from the carbinyl carbon (
) generates the initial radical (I) . -
Partitioning:
-
Path A (Trapping): Rapid recombination (e.g., OH rebound) yields the unrearranged aldehyde/alcohol.
-
Path B (Clocking): Ring opening via
-scission of the C1-C2 bond. This relieves ring strain and generates a stabilized tertiary radical (II) .
-
-
Fate of Rearranged Radical: The ring-opened radical (II) is typically trapped (e.g., by OH) to form a halo-alkenyl species, or undergoes
-elimination of bromine if the lifetime is sufficient.
[5]
Experimental Protocols
Protocol A: Synthesis & Purification (Pre-requisite)
Note: Ensure all precursors are handled in a fume hood. Brominated cyclopropanes are potentially alkylating agents.
-
Reagents: Use 2-bromo-2-methylcyclopropanecarboxylic acid (commercial or synthesized via carbene addition to methacrylate) reduced to the alcohol using
or . -
Purification: The probe must be
pure by GC-FID. Impurities (especially open-chain isomers) will bias the baseline.-
Step: Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Validation: Verify structure via
-NMR (look for cyclopropyl protons at 0.5–1.5 ppm) and GC-MS (molecular ion with characteristic Br isotope pattern).
-
Protocol B: Kinetic Calibration (The "Clocking" Experiment)
Before applying to an enzyme, the clock rate (
Workflow:
-
Reaction Mix: Prepare a solution of Substrate (10 mM) and Radical Initiator (e.g., AIBN, 5 mM) in benzene-
. -
Titration: Add varying concentrations of a standard Hydrogen Donor (e.g.,
) ranging from 0.1 M to 2.0 M. -
Initiation: Degas (freeze-pump-thaw x3) and heat to 60°C (or photolyze at 25°C).
-
Analysis: Monitor product ratios (
) by NMR or GC. -
Calculation: Plot
vs. .-
Equation:
-
Slope gives
. Use known for PhSH to solve for .
-
Protocol C: P450 Mechanism Probing (Core Application)
This protocol measures the oxygen rebound rate constant (
Reagents:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Enzyme System: Purified P450 isozyme (1
M) + NADPH-P450 Reductase + Cytochrome b5 (optional). -
Cofactor: NADPH regenerating system (Glucose-6-phosphate, G6P-Dehydrogenase,
). -
Substrate: (2-Bromo-2-methylcyclopropyl)methanol (Stock: 50 mM in DMSO).
Step-by-Step Procedure:
-
Incubation Setup:
-
Pre-incubate Enzyme mix and Buffer at 37°C for 5 min.
-
Add Substrate (final conc. 100-500
M). Keep DMSO < 1%.
-
-
Reaction Initiation:
-
Add NADPH regenerating system to start the reaction.
-
Control: Run a "No NADPH" blank to check for non-enzymatic degradation.
-
-
Time Course:
-
Incubate for defined intervals (e.g., 5, 10, 20 min) to ensure initial rate conditions (<10% conversion).
-
-
Quenching & Extraction:
-
Quench with ice-cold
(containing an internal standard, e.g., dodecane). -
Vortex vigorously for 30s; Centrifuge at 3000 x g for 5 min.
-
Collect the organic phase. Dry over
.[1]
-
-
Derivatization (Optional but Recommended):
-
If products are alcohols/aldehydes, treat with MSTFA or BSTFA to form TMS derivatives for better GC peak shape.
-
-
Analytical Quantification (GC-MS/FID):
-
Inject 1
L onto a non-polar column (e.g., DB-5MS). -
Monitor:
-
Substrate (S): Retention time ~
. -
Unrearranged Product (U): (2-Bromo-2-methylcyclopropyl)carboxaldehyde (or gem-diol).
-
Rearranged Product (R): 4-bromo-4-penten-2-one (or related tautomer).
-
Note: Use the Bromine isotope signature (M and M+2 peaks of equal intensity) to confirm Br-containing metabolites.
-
-
Data Analysis & Interpretation
Calculation of Rebound Rate ( )
The relationship between product ratio and rate constants is governed by the competition kinetics:
Therefore:
Assumptions:
-
Effective Concentration: The "concentration" of the rebounding species (OH radical bound to Fe) is effectively unimolecular within the enzyme active site cage.
-
Irreversibility: The ring opening is irreversible under physiological conditions.
Reference Data Table
Typical values for similar cyclopropylcarbinyl clocks (at 25°C).
| Clock Probe | Substituents | Kinetic Domain | |
| Cyclopropylmethanol | None | Slow / Medium | |
| trans-2-Phenylcyclopropylmethanol | Phenyl | Ultrafast | |
| (2-Bromo-2-methylcyclopropyl)methanol | Br, Me | Ultrafast | |
| Bicyclo[2.1.0]pentane | Strain | Fast |
Note: The exact
Troubleshooting & Critical Controls
| Issue | Possible Cause | Solution |
| No Rearranged Product | The enzyme is too fast for this clock. Confirm detection limits. Ensure the probe is actually being oxidized (check NADPH consumption). | |
| 100% Rearranged Product | The clock is too fast; the radical opens before rebound can occur. Use a slower clock (e.g., unsubstituted cyclopropylmethanol). | |
| Loss of Bromine | Reductive Dehalogenation | Check for Br-free products. This indicates the radical formed on the ring (reductive mechanism) or P450 acted as a reductase. |
| Poor Mass Balance | Heme Alkylation | The rearranged radical may be attacking the heme porphyrin (Suicide Inhibition). Check for loss of P450 CO-spectrum (P420 formation). |
References
-
Newcomb, M. (1993). "Radical Kinetics and the P450 Hydroxylation Mechanism." Encyclopedia of Radicals in Chemistry, Biology and Materials.
-
Ortiz de Montellano, P. R., & Stearns, R. A. (1987). "Timing of the radical recombination step in cytochrome P-450 catalysis with ring-strained probes." Journal of the American Chemical Society, 109(5), 1417-1424.
-
Auclair, K., Hu, Z., Little, D. M., Ortiz de Montellano, P. R., & Groves, J. T. (2002). "Revisiting the Mechanism of P450 Enzymes with the Radical Clocks Norcarane and Spiro[2,5]octane." Journal of the American Chemical Society, 124(21), 6020-6027.
-
Bowry, V. W., Lusztyk, J., & Ingold, K. U. (1991). "Calibration of a new standard of hydrogen atom abstraction." Journal of the American Chemical Society, 113(15), 5687-5698.
-
Griller, D., & Ingold, K. U. (1980).[2] "Free-radical clocks."[2][3] Accounts of Chemical Research, 13(9), 317-323.
Sources
Scalable production methods for (2-Bromo-2-methylcyclopropyl)methanol
An Application Note on the Scalable Production of (2-Bromo-2-methylcyclopropyl)methanol
Abstract
(2-Bromo-2-methylcyclopropyl)methanol is a valuable building block in medicinal chemistry and drug development, owing to the unique physicochemical properties imparted by the gem-bromo-methyl-substituted cyclopropyl moiety. This application note provides a comprehensive guide to a scalable, two-step synthetic route for its production. The described methodology is designed for researchers, chemists, and process development professionals, focusing on robust and reproducible protocols. The synthesis begins with the cyclopropanation of a commercially available allylic alcohol to form the key intermediate, (2-methylcyclopropyl)methanol. This is followed by a selective bromination of the tertiary carbon on the cyclopropane ring. This document offers detailed, step-by-step protocols, explains the rationale behind experimental choices, and includes process optimization parameters to facilitate a transition from laboratory to pilot-scale production.
Introduction
The cyclopropane ring is a highly sought-after structural motif in modern drug discovery. Its incorporation into bioactive molecules can significantly influence their pharmacological profiles by enhancing metabolic stability, improving binding affinity, and modulating lipophilicity.[1][2] The strained three-membered ring introduces conformational rigidity and alters the electronic properties of adjacent functional groups, providing a powerful tool for medicinal chemists.[1] (2-Bromo-2-methylcyclopropyl)methanol, in particular, serves as a versatile intermediate, enabling the introduction of a stereochemically complex and functionalized cyclopropyl group into larger molecular scaffolds. This guide details a scalable and economically viable synthetic approach to this important compound.
Overall Synthetic Strategy
The proposed synthesis is a two-step process that begins with the formation of the cyclopropane ring, followed by the introduction of the bromine atom. This strategy leverages well-established and scalable reaction classes to ensure high yields and purity.
Figure 1: Overall two-step synthetic route.
Part 1: Synthesis of (2-Methylcyclopropyl)methanol via Simmons-Smith Cyclopropanation
The first part of the synthesis involves the construction of the cyclopropane ring. The Simmons-Smith reaction is one of the most reliable and stereospecific methods for converting alkenes into cyclopropanes.[3][4]
Reaction Overview and Mechanism
The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification).[4] This carbenoid, iodomethylzinc iodide (ICH₂ZnI), adds a methylene (CH₂) group across the double bond of an alkene in a concerted, syn-addition.[5] This concerted mechanism ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product.[5]
For the synthesis of (2-methylcyclopropyl)methanol, the starting material is 2-methyl-2-propen-1-ol. The hydroxyl group in this allylic alcohol plays a crucial role by coordinating with the zinc reagent, directing the carbenoid to the same face of the double bond, which can enhance the reaction's stereoselectivity.[3][5]
Scalable Protocol: Furukawa Modification
The Furukawa modification, which uses diethylzinc (Et₂Zn) instead of a zinc-copper couple, is often preferred for scalability due to its higher reactivity and the homogeneous nature of the reaction.[4]
Materials and Reagents:
-
2-Methyl-2-propen-1-ol
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet
-
Addition funnel
-
Cooling bath
Procedure:
-
Reactor Setup: Under a nitrogen atmosphere, charge the reactor with 2-methyl-2-propen-1-ol and anhydrous DCM. Cool the solution to 0 °C using a cooling bath.
-
Reagent Addition: Slowly add the diethylzinc solution via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. A mild exotherm is expected.
-
Carbenoid Formation: After the diethylzinc addition is complete, slowly add diiodomethane over 1-2 hours, again maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly and carefully quench by adding saturated aqueous NH₄Cl. This step dissolves the zinc salts and should be performed with caution as it can be exothermic.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure (2-methylcyclopropyl)methanol.
Process Parameters and Optimization
| Parameter | Recommended Range | Rationale |
| **Molar Ratio (Alkene:Et₂Zn:CH₂I₂) ** | 1 : 1.2 : 1.2 | Ensures complete consumption of the starting material. |
| Temperature | 0 °C to Room Temp. | Controls the exotherm during reagent addition and allows for a controlled reaction rate. |
| Solvent | Anhydrous DCM | A common solvent for this reaction that is inert and has good solubility for the reagents. |
| Reaction Time | 12-18 hours | Typical time to achieve high conversion at room temperature. |
| Typical Yield | 75-85% | Expected yield for this type of cyclopropanation. |
Experimental Workflow Diagram
Figure 2: Workflow for the synthesis of the intermediate.
Part 2: Selective Bromination of (2-Methylcyclopropyl)methanol
The second step involves the selective bromination of the tertiary C-H bond on the cyclopropane ring. This is a challenging transformation that requires careful selection of reagents and conditions to avoid side reactions, such as the opening of the strained cyclopropane ring.
Challenges and Proposed Strategy
Direct functionalization of a C-H bond on a cyclopropane ring is non-trivial. The proposed and most plausible method for achieving this transformation on a larger scale is a free-radical bromination. The tertiary C-H bond at the C2 position (bearing the methyl group) is the most likely site for hydrogen abstraction by a bromine radical due to the formation of a relatively stable tertiary cyclopropyl radical. N-Bromosuccinimide (NBS) is the reagent of choice for such selective allylic and benzylic brominations, and it is also effective for weakly activated C-H bonds.
Reaction Overview and Mechanism
The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which decomposes upon heating to form radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical. The bromine radical selectively abstracts the most labile hydrogen atom from the substrate—in this case, the tertiary hydrogen on the cyclopropane ring. The resulting cyclopropyl radical then reacts with another molecule of NBS to form the desired product and a succinimidyl radical, which continues the chain reaction.
Scalable Protocol
Materials and Reagents:
-
(2-Methylcyclopropyl)methanol
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Chlorobenzene or Acetonitrile
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet
-
Heating mantle or oil bath
Procedure:
-
Reactor Setup: Charge the reactor with (2-methylcyclopropyl)methanol, NBS, and the chosen anhydrous solvent under a nitrogen atmosphere.
-
Initiator Addition: Add a catalytic amount of AIBN to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically around 80-90 °C depending on the solvent) and maintain for 4-8 hours. Monitor the reaction by GC or TLC. The reaction is often accompanied by the consumption of the dense NBS, which sinks to the bottom, and the formation of succinimide, which is less dense and may float.
-
Cooling and Filtration: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of the solvent.
-
Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous Na₂S₂O₃ (to remove any remaining bromine), saturated aqueous NaHCO₃ (to neutralize any acidic byproducts), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product will likely require purification by column chromatography on silica gel to separate the desired product from any impurities and diastereomers that may have formed.
Process Parameters and Optimization
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Substrate:NBS) | 1 : 1.05-1.1 | A slight excess of NBS ensures complete conversion of the starting material. |
| Initiator (AIBN) | 1-5 mol% | Catalytic amount is sufficient to initiate and sustain the radical chain reaction. |
| Temperature | Reflux | Thermal energy is required for the decomposition of AIBN and to drive the reaction. |
| Reaction Time | 4-8 hours | Sufficient time for the reaction to go to completion. |
| Typical Yield | 40-60% (unoptimized) | Yields for C-H functionalization can be moderate and require optimization. |
Summary and Outlook
This application note outlines a robust and scalable two-step synthesis for (2-Bromo-2-methylcyclopropyl)methanol. The initial Simmons-Smith cyclopropanation is a high-yielding and well-understood industrial process. The subsequent selective bromination, while more challenging, is based on sound principles of radical chemistry and provides a direct route to the final product. Further process optimization of the bromination step, including screening of solvents, initiators, and reaction temperatures, could lead to improved yields and selectivity, further enhancing the economic viability of this synthetic route for large-scale production in the pharmaceutical and agrochemical industries.
References
-
Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters - ACS Publications.[Link]
-
TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Scholarly Commons.[Link]
-
Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. PMC.[Link]
-
Simmons–Smith reaction. Wikipedia.[Link]
-
Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver.[Link]
- PROCESS FOR THE MANUFACTURE OF BROMO METHYL CYCLOPROPANE AND BROMO METHYL CYCLOBUTANE.
-
The Chemistry of Cyclopropylmethanol: Applications in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
-
(2-bromo-2-methylcyclopropyl)methanol (C5H9BrO). PubChemLite.[Link]
-
(2-Methylcyclopropyl)methanol. PubChem.[Link]
-
Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry: A Key Building Block of Factor D Inhibitors. ResearchGate.[Link]
Sources
Application Note: (2-Bromo-2-methylcyclopropyl)methanol in Agrochemical Synthesis
[1][2]
Executive Summary
(2-Bromo-2-methylcyclopropyl)methanol (BMCM) represents a high-value "divergent scaffold" in modern agrochemical discovery.[1][2] Structurally, it serves as a bioisostere for the gem-dimethyl cyclopropane core found in Chrysanthemic acid (the precursor to Type I and II pyrethroids).
The incorporation of the gem-bromo-methyl motif offers two distinct pharmacological advantages over traditional scaffolds:
-
Metabolic Blocking: The bromine atom sterically and electronically inhibits P450-mediated hydroxylation of the adjacent methyl group, significantly extending the half-life of the active ingredient in vivo.[1]
-
Vector for Diversification: Unlike the inert gem-dimethyl group, the bromine handle allows for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling), enabling the synthesis of novel aryl-cyclopropyl ethers not accessible via classical routes.[1][2]
This guide details the synthesis, validation, and application of BMCM, prioritizing high-yield, stereoselective protocols suitable for scale-up.
Module 1: Synthesis & Characterization
Objective: Scalable production of (2-Bromo-2-methylcyclopropyl)methanol via Copper-Catalyzed Carbene Transfer.
Retrosynthetic Logic
Direct halogenation of cyclopropanes is difficult.[1][2] The most robust route to the gem-bromo-methyl architecture is the construction of the ring already containing these substituents.[1] We utilize the copper-catalyzed cyclopropanation of 2-bromopropene with ethyl diazoacetate (EDA) , followed by selective reduction.[1][2]
Experimental Protocol
Step A: Cyclopropanation (Formation of the Ester Intermediate)
-
Reagents: 2-Bromopropene (1.5 eq), Ethyl Diazoacetate (1.0 eq), Cu(acac)₂ (1 mol%).[1][2]
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1][2]
Procedure:
-
Activation: In a flame-dried 3-neck flask under
, dissolve Cu(acac)₂ (acetylacetonate) in anhydrous DCM. -
Substrate Addition: Add 2-bromopropene (excess is required to minimize dimerization of the diazo compound). Heat the solution to mild reflux (40°C).
-
Carbene Transfer: Add Ethyl Diazoacetate (EDA) dropwise via a syringe pump over 4–6 hours.[1][2] Critical: Slow addition prevents EDA polymerization.[1][2]
-
Workup: Cool to room temperature. Filter through a celite pad to remove copper salts.[1][2] Concentrate the filtrate in vacuo.
-
Purification: Distill under reduced pressure to isolate Ethyl 2-bromo-2-methylcyclopropanecarboxylate .
Step B: Chemoselective Reduction (Formation of BMCM)[2]
-
Reagents: DIBAL-H (Diisobutylaluminum hydride) (2.2 eq).[1][2]
-
Solvent: Anhydrous Toluene or THF (-78°C).
Procedure:
-
Setup: Dissolve the ester from Step A in anhydrous Toluene under Argon. Cool to -78°C (Dry ice/Acetone bath).
-
Reduction: Add DIBAL-H (1.0 M in hexane) dropwise over 30 minutes. Maintain internal temperature below -70°C to prevent debromination.[1][2]
-
Quench: Stir for 2 hours. Quench cautiously with Rochelle’s salt (saturated potassium sodium tartrate) solution.[1] Stir vigorously at room temperature until two clear layers form (1–2 hours).
-
Isolation: Extract with EtOAc (3x). Dry organics over
.[1] Concentrate to yield crude (2-Bromo-2-methylcyclopropyl)methanol .[1][2]
Data & Validation
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow oil | Oxidizes slowly in air; store under Argon.[1][2][3] |
| Yield (Step A) | 65–75% | Dependent on slow addition of EDA.[1][2] |
| Yield (Step B) | 85–92% | DIBAL-H is superior to LiAlH4 (avoids debromination).[1][2] |
| ¹H NMR Diagnostic | Distinct doublet/multiplet confirming reduction.[1][2] | |
| ¹³C NMR Diagnostic | Confirms retention of the bromine atom.[1][2] |
Module 2: Agrochemical Application Protocols
Protocol A: Pyrethroid Esterification (The "Active" Synthesis)
Context: This protocol links BMCM to a pyrethroid alcohol (e.g., 3-phenoxybenzyl alcohol) to create a bioactive ester.[1][2]
Mechanism: Steglich Esterification.[1][2] Rationale: Acid-catalyzed esterification is avoided to prevent ring opening of the strained cyclopropane or migration of the bromine.[1]
Steps:
-
Dissolution: Combine BMCM (1.0 eq), 3-phenoxybenzyl alcohol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Coupling: Cool to 0°C. Add DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq) in one portion.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. Urea byproduct will precipitate.[1][2]
-
Workup: Filter off the urea.[1][2] Wash filtrate with 0.5M HCl (to remove DMAP), then saturated
.[1] -
Result: The resulting ester mimics Cypermethrin but possesses the gem-bromo-methyl core, enhancing lipophilicity (LogP) and metabolic stability.[1][2]
Protocol B: Palladium-Catalyzed Diversification (The "Discovery" Route)
Context: Utilizing the Bromine handle to introduce aryl groups via Suzuki-Miyaura coupling.[1][2] This is unique to this scaffold; standard gem-dimethyl pyrethroids cannot undergo this transformation.[1][2]
Steps:
-
Reagents: BMCM (1.0 eq), Arylboronic acid (1.5 eq),
(5 mol%), (3.0 eq). -
Condition: Heat to 80°C for 16 hours in a sealed tube.
-
Outcome: Formation of (2-Aryl-2-methylcyclopropyl)methanol .
-
Significance: This creates a library of "Sterically Congested" cyclopropanes, a trending area in herbicide discovery for overcoming resistance.[2]
-
Module 3: Mechanistic Visualization[2]
The following diagram illustrates the synthesis workflow and the divergent application pathways.
Caption: Figure 1. Synthesis and divergent application of BMCM. The pathway highlights the transition from commodity chemicals to high-value agrochemical precursors.[1][4]
Module 4: Safety & Handling
-
Diazoacetate Hazards: Ethyl diazoacetate is potentially explosive and toxic.[1][2] All reactions involving EDA must be performed behind a blast shield with proper venting.[1][2] Avoid contact with strong acids.[1]
-
Cyclopropane Strain: While BMCM is relatively stable, the ring strain (~27 kcal/mol) makes it susceptible to acid-catalyzed rearrangement.[1][2] Avoid strong mineral acids during workup.[1]
-
Alkyl Halide Toxicity: As an alkyl bromide derivative, BMCM should be treated as a potential alkylating agent.[1][2] Use double-gloving (Nitrile) and handle only in a fume hood.[1][2]
References
-
Yan, S., et al. (2025). "The Synthesis of Pyrethroids: A Comprehensive Review."[2][5] Journal of Agricultural and Food Chemistry.
-
BenchChem Technical Support. (2025). "Navigating the Synthesis of Pyrethroids: A Comparative Guide to Key Synthetic Routes." BenchChem Application Notes.
-
Banwell, M. G., & Forman, G. S. (1996). "Chemoenzymatic routes to chiral (non-racemic) cyclopropanes.[1][2] Preparation of a key intermediate for the synthesis of (1R)-cis-pyrethroids." Journal of the Chemical Society, Perkin Transactions 1.
-
PubChem. "(2-Bromo-2-methylcyclopropyl)methanol Compound Summary."[1][2] National Library of Medicine.[1][2] [1][2]
-
Elliott, M., et al. (1973). "Potent pyrethroid insecticides from modified cyclopropane acids."[1][2][6] Nature.[1][2][6]
Sources
- 1. (2-Methylcyclopropyl)methanol | C5H10O | CID 138655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - (2-bromo-2-methylcyclopropyl)methanol (C5H9BrO) [pubchemlite.lcsb.uni.lu]
- 3. a. Identify two alkenes that react with HBr to form 1-bromo-1-met... | Study Prep in Pearson+ [pearson.com]
- 4. nbinno.com [nbinno.com]
- 5. The Synthesis of Pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent pyrethroid insecticides from modified cyclopropane acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Separation of Cis and Trans Isomers of (2-Bromo-2-methylcyclopropyl)methanol
Welcome to the technical support center for the resolution of cis and trans isomers of (2-Bromo-2-methylcyclopropyl)methanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure successful separation and characterization of these critical building blocks. Halogenated cyclopropanes are valuable in medicinal and agrochemical chemistry, and the precise separation of their stereoisomers is paramount for understanding their biological activity and physical properties.[1][2]
I. Troubleshooting Guide
This section addresses common issues encountered during the separation of (2-Bromo-2-methylcyclopropyl)methanol isomers.
Poor or No Separation in Column Chromatography
Symptom: The collected fractions from the column show a mixture of both cis and trans isomers, with no clear separation observed by TLC or GC-MS analysis.
Possible Causes & Solutions:
-
Inappropriate Solvent System (Mobile Phase): The polarity of the eluent may be too high, causing both isomers to move too quickly down the column without sufficient interaction with the stationary phase. Conversely, a solvent that is not polar enough may result in no movement at all.
-
Solution: Systematically vary the solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate or diethyl ether. Monitor the separation of a small sample by thin-layer chromatography (TLC) in various solvent ratios to identify the optimal mobile phase before committing to the column separation.[3] A good starting point for many cyclopropyl derivatives is a hexane:ethyl acetate gradient.
-
-
Improper Column Packing: Air bubbles, cracks, or an uneven surface in the silica gel bed can lead to channeling, where the sample and solvent bypass the stationary phase, resulting in poor separation.[3]
-
Solution: Ensure the column is packed carefully. A "slurry" or "wet loading" method, where the silica gel is mixed with the initial mobile phase before being poured into the column, is often preferred to minimize air bubbles.[3] Gently tap the column as you pack to ensure an even and compact bed.[3]
-
-
Column Overloading: Applying too much sample to the column can exceed its separation capacity, leading to broad, overlapping bands.
-
Solution: As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase. For difficult separations, a lower loading percentage is advisable.
-
Inconsistent Retention Times in HPLC
Symptom: The retention times for the cis and trans isomers vary significantly between different runs, making identification and quantification unreliable.
Possible Causes & Solutions:
-
Mobile Phase Inconsistency: Small variations in the composition of the mobile phase, including the percentage of modifiers or buffer pH, can significantly impact retention times.
-
Solution: Prepare fresh mobile phase for each set of experiments and ensure it is thoroughly mixed and degassed. Use a high-precision pump and consider an isocratic elution (constant mobile phase composition) for initial method development to ensure reproducibility.
-
-
Column Temperature Fluctuations: The temperature of the HPLC column can affect the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
-
Column Degradation: Over time, the stationary phase of the HPLC column can degrade, leading to changes in its separation characteristics.
-
Solution: Regularly flush the column with an appropriate storage solvent. If performance continues to decline, consider replacing the column.
-
Difficulty in Distinguishing Isomers by NMR
Symptom: The 1H NMR spectra of the separated fractions are very similar, making it difficult to definitively assign the cis and trans configurations.
Possible Causes & Solutions:
-
Overlapping Signals: The chemical shifts of the cyclopropyl protons in both isomers may be very close, leading to overlapping multiplets.
-
Solution: The key to distinguishing cis and trans isomers of substituted cyclopropanes often lies in the proton-proton coupling constants (3JHH).[1] Due to the rigid structure of the cyclopropane ring, the dihedral angle between vicinal protons is fixed, resulting in distinct coupling constants. Generally, the coupling constant between cis protons is larger (typically 8-11 Hz) than that between trans protons (typically 5-8 Hz).[1][4]
-
-
Insufficient Resolution: A lower-field NMR instrument may not provide sufficient resolution to separate closely spaced signals.
-
Solution: If available, use a higher-field NMR spectrometer (e.g., 500 MHz or greater) to achieve better signal dispersion.[5] Advanced 2D NMR techniques like COSY (Correlated Spectroscopy) can also help to elucidate the connectivity and coupling relationships between protons, aiding in the assignment of the isomers.[6]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most effective method for separating the cis and trans isomers of (2-Bromo-2-methylcyclopropyl)methanol on a preparative scale?
For preparative scale separation, column chromatography is generally the most practical and cost-effective method.[3][7] The choice of stationary phase is typically silica gel due to its versatility and ability to separate compounds based on polarity.[7] The key to a successful separation lies in the careful optimization of the mobile phase.
Q2: Can High-Performance Liquid Chromatography (HPLC) be used for this separation?
Yes, HPLC is an excellent analytical technique for separating these isomers and can also be used for semi-preparative or preparative separations.[8][9] Normal-phase HPLC on a silica or polar-modified column often provides good resolution.[9] For analytical purposes, reverse-phase HPLC can also be effective, although the elution order may be reversed.[9] The use of specialized columns, such as those with phenyl or amide phases, can sometimes offer enhanced selectivity for geometric isomers.[10]
Q3: Is fractional distillation a viable option for separating these isomers?
Fractional distillation separates compounds based on differences in their boiling points.[11][12] For cis and trans isomers, the boiling points are often very similar, making separation by fractional distillation challenging unless there is a significant difference in their dipole moments which can influence their boiling points. This method is generally less effective than chromatographic techniques for this specific separation.[12]
Q4: How can I confirm the identity of the separated cis and trans isomers?
A combination of spectroscopic techniques is recommended for unambiguous identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in the troubleshooting section, 1H NMR is a powerful tool for distinguishing cis and trans isomers based on their distinct proton-proton coupling constants.[1][6] 13C NMR can also show slight differences in chemical shifts for the cyclopropyl carbons due to different steric environments.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While the mass spectra of the isomers will be identical due to the same molecular weight and fragmentation patterns, GC can separate them based on their different boiling points and interactions with the column's stationary phase.[13] The retention times will be different for the two isomers.
-
Infrared (IR) Spectroscopy: The vibrational modes of cis and trans isomers can differ due to their different symmetries.[1] While these differences may be subtle, they can provide complementary information to NMR and GC-MS data. The more symmetrical trans isomer may exhibit fewer IR bands than the less symmetrical cis isomer.[1]
Q5: What are the expected differences in the properties of the cis and trans isomers?
The cis and trans isomers of (2-Bromo-2-methylcyclopropyl)methanol, while having the same chemical formula and connectivity, will differ in their three-dimensional arrangement.[14][15] This leads to differences in their physical and spectroscopic properties:
| Property | Expected Difference |
| Polarity | The cis isomer is generally more polar than the trans isomer due to the vector addition of bond dipoles. |
| Boiling Point | The more polar cis isomer may have a slightly higher boiling point. |
| 1H NMR Coupling Constants | Jcis > Jtrans |
| Chromatographic Retention | In normal-phase chromatography (e.g., silica gel), the more polar cis isomer will have a longer retention time. In reverse-phase chromatography, the less polar trans isomer will typically have a longer retention time. |
III. Experimental Protocol: Column Chromatography Separation
This protocol provides a general guideline for the separation of cis and trans isomers of (2-Bromo-2-methylcyclopropyl)methanol using silica gel column chromatography.
Materials:
-
Mixture of cis and trans (2-Bromo-2-methylcyclopropyl)methanol
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column with a stopcock
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp
Procedure:
-
TLC Analysis for Solvent System Optimization:
-
Dissolve a small amount of the isomeric mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Spot the mixture onto a TLC plate.
-
Develop the TLC plate in a chamber containing a pre-determined ratio of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under a UV lamp or by staining.
-
The optimal solvent system should provide good separation between the two spots, with Rf values ideally between 0.2 and 0.5.
-
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry. [3]
-
-
Sample Loading:
-
Dissolve the isomeric mixture in a minimal amount of the mobile phase or a low-polarity solvent.
-
Carefully apply the sample to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining a small amount of solvent.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions in separate tubes.
-
Maintain a constant flow rate. If the separation is difficult, a slower flow rate may improve resolution.
-
If a single solvent system does not provide adequate separation, a gradient elution can be employed by gradually increasing the proportion of the more polar solvent (ethyl acetate).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to determine which fractions contain the separated isomers.
-
Combine the fractions containing the pure cis isomer and the fractions containing the pure trans isomer.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified isomers.
-
-
Characterization:
-
Confirm the identity and purity of the separated isomers using 1H NMR, 13C NMR, and GC-MS.
-
IV. Visualization of the Separation Workflow
The following diagram illustrates the general workflow for the separation and characterization of the cis and trans isomers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. rsc.org [rsc.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. welch-us.com [welch-us.com]
- 11. Fractional distillation - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cis and Trans Isomers - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of (2-Bromo-2-methylcyclopropyl)methanol via Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of (2-Bromo-2-methylcyclopropyl)methanol using column chromatography. Our focus is on providing practical, experience-driven advice to overcome common challenges encountered during this specific separation.
I. Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific problems you may encounter during the column chromatography of (2-Bromo-2-methylcyclopropyl)methanol, presented in a question-and-answer format.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: My TLC analysis shows a good separation between (2-Bromo-2-methylcyclopropyl)methanol and its impurities, but the column chromatography is yielding mixed fractions. What is causing this discrepancy?
Answer: This is a frequent challenge that can arise from several factors during the transition from thin-layer chromatography (TLC) to column chromatography.[1] Here’s a breakdown of potential causes and their solutions:
-
Overloading the Column: Applying too much crude sample relative to the amount of stationary phase is a primary cause of poor separation.[2][3] The stationary phase becomes saturated, leading to broader bands and overlapping of compounds that were well-resolved on a TLC plate.
-
Improper Sample Loading: The initial band of your sample at the top of the column should be as narrow and concentrated as possible.[6]
-
Solution: Dissolve your crude (2-Bromo-2-methylcyclopropyl)methanol in the minimum amount of the initial mobile phase solvent. Alternatively, for less soluble compounds, you can use a "dry loading" technique. This involves adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of your packed column.[7]
-
-
Inappropriate Solvent System: While TLC provides a good starting point, the optimal mobile phase for column chromatography may require slight adjustments.
-
Solution: Aim for a solvent system in your TLC analysis that gives your target compound an Rf value between 0.2 and 0.3.[8] This generally provides the best resolution on a column. If your compound is very polar and remains at the baseline even with 100% ethyl acetate, consider more polar solvent systems.[1] A mixture of methanol in dichloromethane is a common choice for polar compounds.[9]
-
Issue 2: Peak Tailing of (2-Bromo-2-methylcyclopropyl)methanol
Question: The fractions containing my target compound show significant tailing in the TLC analysis, and the compound elutes from the column over a large number of fractions. How can I resolve this?
Answer: Peak tailing is often indicative of undesirable secondary interactions between your analyte and the stationary phase.[10] For a polar molecule like (2-Bromo-2-methylcyclopropyl)methanol, this can be particularly problematic on a standard silica gel column.
-
Cause: The hydroxyl group in your molecule can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to slow and uneven elution.
-
Solutions:
-
Mobile Phase Modification: Adding a small amount of a polar modifier to your eluent can help to mitigate these strong interactions. For alcohols, adding a small percentage (0.5-2%) of triethylamine or a few drops of acetic acid to the mobile phase can significantly improve peak shape.[4]
-
Stationary Phase Deactivation: You can deactivate the silica gel by flushing the column with a solvent mixture containing a small percentage of triethylamine before loading your sample.[8]
-
Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica, such as diol-functionalized silica.[9]
-
Issue 3: The Compound Does Not Elute from the Column
Question: I've been running my column for an extended period, and I'm not seeing my target compound elute, even after increasing the solvent polarity. What could be the issue?
Answer: This frustrating situation can arise from a few critical errors in experimental setup or unforeseen compound instability.[1]
-
Possible Causes & Solutions:
-
Compound Decomposition: (2-Bromo-2-methylcyclopropyl)methanol may be unstable on silica gel. To test for this, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in the same solvent system again. If you see spots that are not on the diagonal, it indicates decomposition.[1] If your compound is unstable, consider using a more inert stationary phase like Florisil or deactivated silica.[1]
-
Incorrect Solvent System: Double-check that you have prepared your mobile phase correctly and have not inadvertently used a less polar solvent than intended.[1]
-
Compound Eluted in the Solvent Front: It's possible your compound is much less polar than anticipated and eluted very quickly. Always check the first few fractions collected.[1]
-
Dilute Fractions: Your compound may have eluted, but the fractions are too dilute to be detected by TLC. Try concentrating a few of the fractions where you expected your compound to elute and re-analyzing them.[1]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of purifying (2-Bromo-2-methylcyclopropyl)methanol by column chromatography.
1. What is the best stationary phase for purifying (2-Bromo-2-methylcyclopropyl)methanol?
For most applications, standard flash-grade silica gel (40-63 µm) is a suitable starting point.[7] However, due to the polar nature of the alcohol and the presence of a bromine atom, you may encounter peak tailing. If this becomes an issue, consider using alumina (neutral or basic) or a deactivated silica gel.[9]
2. How do I choose the right mobile phase?
The ideal mobile phase should provide good separation between your target compound and any impurities. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[9] Use TLC to screen different solvent ratios to find a system that gives your target compound an Rf of approximately 0.2-0.3.[8]
3. Should I use isocratic or gradient elution?
The choice between isocratic and gradient elution depends on the complexity of your sample mixture.[11][12][13]
-
Isocratic Elution: This method uses a constant mobile phase composition throughout the separation. It is simpler to perform and is often sufficient for purifying compounds where the impurities have significantly different polarities from the target molecule.[11][12]
-
Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation.[11][12] It is particularly useful for complex mixtures containing compounds with a wide range of polarities, as it can improve resolution and reduce analysis time.[13] For the purification of (2-Bromo-2-methylcyclopropyl)methanol, a shallow gradient of ethyl acetate in hexanes is often a good strategy to ensure sharp peaks and efficient separation from both more and less polar impurities.
4. How can I effectively monitor the separation?
Since (2-Bromo-2-methylcyclopropyl)methanol is colorless, you will need to collect fractions and analyze them by TLC.[14] Spot a small amount from each fraction onto a TLC plate, alongside a spot of your crude starting material and a co-spot of the crude material with the fraction. This will allow you to identify which fractions contain your pure compound.
5. What are some common impurities I might encounter?
The impurities present will depend on the synthetic route used to prepare (2-Bromo-2-methylcyclopropyl)methanol. Common impurities could include unreacted starting materials, byproducts from the cyclopropanation reaction, or decomposition products. A thorough understanding of your reaction mechanism will help you anticipate potential impurities and develop a suitable purification strategy.
III. Experimental Protocols & Visualizations
Protocol 1: Column Packing (Wet Slurry Method)
-
Securely clamp a glass chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[15]
-
In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase solvent.[15]
-
Pour the slurry into the column, allowing the solvent to drain slowly from the bottom. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[15]
-
Once the silica has settled, add a protective layer of sand to the top of the stationary phase.[15]
Protocol 2: Sample Loading and Elution
-
Dissolve the crude (2-Bromo-2-methylcyclopropyl)methanol in a minimal amount of the initial mobile phase.
-
Carefully add the sample solution to the top of the column using a pipette, taking care not to disturb the sand layer.[6]
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the sand.
-
Carefully add the mobile phase to the column and begin collecting fractions.
-
If using a gradient elution, gradually increase the proportion of the more polar solvent according to your predetermined gradient profile.
Visualization of the Purification Workflow
Caption: Workflow for the purification of (2-Bromo-2-methylcyclopropyl)methanol.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common column chromatography issues.
IV. References
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from
-
PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved from
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from
-
Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from
-
Thermo Fisher Scientific. (n.d.). Ion Chromatography Troubleshooting Guide. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from
-
Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from
-
REACH Devices. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Small Scale Flash Column. Retrieved from
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from
-
YouTube. (2023, March 10). Performing Column Chromatography. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography. Retrieved from
-
Unknown Source. (n.d.). How to run column chromatography. Retrieved from
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Chromatography [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. How to set up and run a flash chromatography column. [reachdevices.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: (2-Bromo-2-methylcyclopropyl)methanol Stability & Workup
This guide is structured as a Tier 3 Technical Support resource, designed for immediate implementation by synthetic chemists encountering stability issues with (2-Bromo-2-methylcyclopropyl)methanol.
Ticket Category: Organic Synthesis / Workup Optimization Subject: Minimizing Ring Fragmentation & Rearrangement Applicable CAS: 1502415-85-1 (and related isomers)[1]
🚨 CRITICAL STABILITY ALERT
(2-Bromo-2-methylcyclopropyl)methanol is a highly labile intermediate.[1] It possesses three structural features that act synergistically to promote degradation:
-
Ring Strain: ~27.5 kcal/mol inherent to the cyclopropane.[1]
-
Ionizable Leaving Group: The tertiary C-Br bond at the quaternary center.[1]
-
Proximal Nucleophile/Leaving Group: The hydroxymethyl group (
) allows for cyclopropylcarbinyl rearrangements.[1]
Immediate Action Required:
-
DO NOT use strong mineral acids (HCl, H₂SO₄) for quenching.[1]
-
DO NOT heat the crude mixture above 40°C during concentration.
-
DO NOT store neat for prolonged periods; use immediately or store as a dilute solution at -20°C.
PART 1: The Mechanics of Failure (Why it Fragments)
To prevent fragmentation, you must understand the two primary decay pathways: Acid-Catalyzed Rearrangement and Thermal Electrocyclic Ring Opening .[1]
1.1 The Cyclopropylcarbinyl Rearrangement (Acid Pathway)
Even mild acidity can protonate the alcohol oxygen. The resulting intermediate rapidly dehydrates to form a cyclopropylcarbinyl cation. Due to the "bisected" conformation often adopted by these systems, this cation is delocalized and rearranges into a cyclobutyl or homoallylic system.
1.2 Thermal/Solvolytic Ring Opening (The "Gem-Bromo" Risk)
The gem-bromo/methyl substitution creates a quaternary center.[1] While cyclopropyl cations are generally unstable (high energy), the relief of ring strain combined with the polarization of the C-Br bond allows for a concerted ring opening to an acyclic 2-bromoalkene, especially if the temperature is elevated.[1]
Figure 1: Competing fragmentation pathways. The Acid Pathway (Red) is driven by the hydroxymethyl group, while the Thermal Pathway (Yellow) is driven by the gem-bromo substitution and ring strain.[1]
PART 2: Optimized Workup Protocol
This protocol replaces standard acidic quenches with a Buffered Cryogenic Workup .[1]
2.1 Reagents & Materials
| Component | Specification | Purpose |
| Quench Buffer | Sat. aq. NH₄Cl / NH₄OH (9:1) | Buffers pH to ~8. Avoids protonation of -OH.[1] |
| Extraction Solvent | Diethyl Ether (Et₂O) or TBME | Low boiling point allows concentration without heat.[1] |
| Drying Agent | Na₂SO₄ (Anhydrous) | Neutral/mild.[1] Avoid MgSO₄ (slightly acidic Lewis acid character).[1] |
| Stabilizer | Triethylamine (0.5% v/v) | Optional additive to solvent during concentration to scavenge trace acid.[1] |
2.2 Step-by-Step Methodology
Step 1: Cryogenic Quench [1]
-
Cool the reaction mixture to -10°C to 0°C .
-
Add the Quench Buffer dropwise.[1] Do not dump.[1][2] The exotherm must be controlled to prevent local heating spikes that trigger ring opening.[1]
Step 2: Rapid Extraction
-
Dilute with cold Et₂O or TBME.[1]
-
Separate phases quickly.
-
Crucial: Wash the organic layer once with 10% NaHCO₃ to ensure slightly alkaline pH.[1]
-
Wash with Brine.[1]
Step 3: Neutral Drying
-
Dry over Na₂SO₄ for 10–15 minutes.
-
Tip: Do not leave the solution sitting over the drying agent overnight; surface acidity of drying agents can catalyze decomposition over long periods.
Step 4: Cold Concentration
-
Filter into a flask.
-
Rotary Evaporation: Set bath temperature to < 30°C . Use high vacuum to remove solvent at low temperature.[1]
-
Stop Early: Do not concentrate to absolute dryness if possible.[1] The neat oil is significantly less stable than the solution.
Figure 2: Decision tree for the buffered cryogenic workup.[1] Note the emphasis on pH control and temperature limits.
PART 3: Troubleshooting & FAQs
Q1: I see a new spot on TLC that is less polar than my product. What is it? A: This is likely the ring-opened diene/alkene .[1] If you used silica gel, the acidity of the silica likely catalyzed the rearrangement of the cyclopropylcarbinyl system.
-
Fix: Pre-treat your TLC plate with 2% Et₃N in hexane before spotting.[1] If the spot disappears (or doesn't form), the degradation is happening on the plate, not in your flask. For column chromatography, use Neutral Alumina or silica deactivated with 1% Triethylamine.[1]
Q2: My NMR shows a complex mixture of olefins. Did the reaction fail? A: Not necessarily. If the crude NMR looked clean but the purified product is messy, the degradation occurred during solvent removal.
-
Fix: Check the water bath temperature.[1] If it was >40°C, you thermally opened the ring. Repeat the experiment and keep the bath at 25°C, using a better vacuum pump if necessary.
Q3: Can I use HCl to remove excess zinc/organometallics? A: Absolutely not. Even dilute HCl will protonate the alcohol and trigger the cyclopropylcarbinyl rearrangement immediately.[1] Use Rochelle's Salt (Potassium Sodium Tartrate) or saturated NH₄Cl for metal chelation/removal.[1]
Q4: How long can I store the neat oil? A: We recommend zero storage time for the neat oil.[1] The high concentration of reactive molecules increases the probability of intermolecular reactions. Store the compound as a solution in Benzene or Toluene at -20°C.
References
-
Roberts, J. D., & Mazur, R. H. (1951).[1] The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl Derivatives. Journal of the American Chemical Society.[1][3] Link[1]
-
Fedorynski, M. (1977).[1] Synthesis of gem-halocyclopropanes. Chemical Reviews. (General reference for gem-halo stability).
-
Wiberg, K. B. (1968).[1] Oxidation in Organic Chemistry. Academic Press.[1] (Discusses strain energy and ring opening).
-
Baird, M. S. (1988).[1] Functionalised Cyclopropanes and Cyclopropenes. Topics in Current Chemistry. (Detailed review of halocyclopropane reactivity).
Sources
- 1. chemscene.com [chemscene.com]
- 2. Intravesical Administration of Therapeutic Medication for the Treatment of Bladder Cancer - American Urological Association [auanet.org]
- 3. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
Overcoming steric hindrance in reactions of (2-Bromo-2-methylcyclopropyl)methanol
Topic: Troubleshooting Reactions of (2-Bromo-2-methylcyclopropyl)methanol Ticket ID: #GEM-CY-002 Status: Open for Resolution Assigned Scientist: Dr. A. Vance, Senior Application Specialist
Executive Summary: The "Gem-Dimethyl" Trap
You are likely here because standard protocols (Suzuki couplings, Mitsunobu reactions, or standard substitutions) have failed on (2-Bromo-2-methylcyclopropyl)methanol .
This molecule presents a "perfect storm" of reactivity challenges:
-
Steric Bulk: The gem-bromo-methyl group at C2 creates a neopentyl-like steric wall, blocking trajectories for incoming reagents.
-
Ring Strain: The cyclopropane ring (~27.5 kcal/mol strain energy) is prone to fragmentation.
-
Cationic Instability: Attempting to activate the alcohol (C1-CH₂OH) or the bromide (C2-Br) often triggers rapid ring opening to homoallylic or allylic systems.
This guide provides field-proven workarounds to preserve ring integrity and force reactivity.
Module 1: The Halide Handle (C-Br Activation)
User Query:
"I tried a standard Suzuki coupling with Pd(PPh3)4 and a boronic acid, but I recovered 90% starting material. I then tried increasing the temperature to 100°C, and the starting material decomposed into a complex mixture. What is wrong?"
Root Cause Analysis:
Palladium-catalyzed cross-couplings rely on oxidative addition . For a tertiary alkyl halide (like the C2 position here), this step is kinetically incompetent due to severe steric hindrance. Pd(0) simply cannot access the C-Br bond. When you heat it, you trigger thermal ring opening (disrotatory electrocyclic opening) rather than coupling.
The Solution: Nickel-Catalyzed Reductive Cross-Coupling
You must switch from a 2-electron pathway (Pd) to a Single Electron Transfer (SET) pathway using Nickel. Nickel catalysts can engage tertiary alkyl halides via radical mechanisms that are less sensitive to steric bulk.
Recommended Protocol: Ni/Zn Reductive Coupling
Based on recent methodologies for hindered cyclopropanes (e.g., Rousseaux, Baran).
| Component | Reagent | Role |
| Catalyst | The active metal center. | |
| Ligand | dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (15 mol%) | Stabilizes the Ni species. |
| Reductant | Regenerates Ni(I)/Ni(0). | |
| Additive | Activates the Zn surface. | |
| Solvent | DMA or THF/NMP (0.1 M) | Polar aprotic is essential. |
Step-by-Step Workflow:
-
Glovebox/Schlenk: Charge a vial with
, Ligand, and Zn dust. -
Solvation: Add anhydrous DMA. Stir 10 min to form the active catalyst (often turns deep green/purple).
-
Substrate Addition: Add (2-Bromo-2-methylcyclopropyl)methanol (1.0 equiv) and your Aryl Bromide/Iodide partner (1.5 equiv).
-
Reaction: Stir at room temperature . Do not heat above 40°C.
-
Quench: Dilute with EtOAc, wash with 1M HCl (to remove Ni/Zn), then brine.
Module 2: The Alcohol Handle (OH-Functionalization)
User Query:
"I tried to convert the alcohol to a mesylate (MsCl/TEA) to do a displacement, but the NMR shows a mixture of alkenes. I lost the cyclopropane ring."
Root Cause Analysis:
You fell into the Cyclopropylcarbinyl Rearrangement trap.
By turning the -OH into a leaving group (-OMs), you created a "cyclopropylcarbinyl" species. If this ionizes even slightly to a cation, it rearranges to a homoallylic cation at diffusion-controlled rates (
The Solution: Non-Ionizing Pathways
You must avoid developing significant positive charge at the
Option A: Williamson Ether Synthesis (The Safe Bet) Use the alcohol as a nucleophile, not an electrophile.
-
Deprotonate: Use
(1.1 equiv) in THF at 0°C. The alkoxide is stable. -
Electrophile: Add a reactive, unhindered electrophile (e.g., MeI, BnBr).
-
Note: The adjacent gem-bromo-methyl group will slow this down sterically. You may need to add 15-crown-5 (if using NaH) to loosen the ion pair and increase reactivity.
Option B: Oxidation (Aldehyde Formation)
If you need to modify the carbon skeleton, oxidize to the aldehyde first. The
-
Reagent: Dess-Martin Periodinane (DMP). Avoid Swern (acidic conditions can open the ring).
Module 3: Visualizing the Danger Zones
The following diagram illustrates the competing pathways. You must stay in the "Green Zone" (Radical/Anionic) and avoid the "Red Zone" (Cationic/Thermal).
Caption: Decision tree for reactivity. Red paths indicate high-risk strategies leading to ring fragmentation. Green paths utilize radical or anionic intermediates to preserve the cyclopropane core.
FAQ: Frequently Asked Questions
Q: Can I reduce the bromide to a hydride (remove the Br)?
A: Yes, but not with
-
Protocol:
(1.1 equiv) + AIBN (cat.) in refluxing Benzene/Toluene. This generates the cyclopropyl radical, which quenches with H. The radical is stable enough to not open the ring immediately if the H-donor is potent.
Q: Why is the alcohol reaction so slow? I thought primary alcohols were fast. A: It is primary, but it is "neopentyl-like." Look at the C2 position—it has a Methyl and a Bromine.[1][2] These groups hang over the reaction site.
-
Tip: Use Microwave irradiation (controlled, <80°C) for etherifications to overcome the activation energy barrier, but ensure basic conditions are maintained.
Q: Is the molecule chiral? A: Yes. (2-Bromo-2-methylcyclopropyl)methanol has two chiral centers. If you bought it as a racemate, you have a 1:1 mixture. If you need a specific enantiomer, enzymatic resolution (Lipase) of the acetate derivative is the standard industrial route.
References
-
Ni-Catalyzed Reductive Coupling of Cyclopropyl Esters/Halides West, M. S., Gabbey, A. L., Huestis, M. P., & Rousseaux, S. A. L. (2022).[3] Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamine NHP Esters with (Hetero)Aryl Halides. Organic Letters.[3] [Link] (Demonstrates the viability of Ni/Zn systems for hindered cyclopropyl rings).
-
Ring Opening Kinetics of Cyclopropylcarbinyl Systems Martinez, O., et al. (1996).[4] Ab Initio Molecular Orbital Calculations of Ring Opening of Cyclopropylcarbinyl Radicals. Journal of Organic Chemistry.[4] [Link] (Foundational work explaining the energy barriers preventing/allowing ring opening).
- General Reactivity of Gem-Dihalocyclopropanes Banwell, M. G., & Reum, M. E. (1991). Gem-Dihalocyclopropanes in synthesis. Advances in Strain in Organic Chemistry. (Textbook authority on the steric and electronic behavior of gem-substituted cyclopropanes).
-
Nickel-Catalyzed Cross-Coupling of Alkyl Halides Kirby, J. P., & Fu, G. C. (2011).[5] Nickel-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides. Organic Letters.[3] [Link] (The mechanistic basis for replacing Pd with Ni for tertiary/secondary alkyl halides).
Sources
Technical Support Center: Stability & Storage of Brominated Cyclopropyl Alcohols
Topic: Prevention of Decomposition in Brominated Cyclopropyl Alcohols Ticket ID: #BCA-STAB-2026 Support Tier: Level 3 (Senior Application Scientist) Status: Resolved / Guide Published
Executive Summary: The Chemistry of Instability
Brominated cyclopropyl alcohols represent a "perfect storm" of chemical reactivity. You are dealing with a molecule that possesses significant Baeyer ring strain (~27.5 kcal/mol for the cyclopropane ring) combined with the high reactivity of a carbon-bromine bond and a hydroxyl group .
The decomposition of these compounds is rarely random; it is driven by three specific thermodynamic cliffs:
-
Acid-Catalyzed Ring Opening: The cyclopropyl carbinyl system rearranges effortlessly into homoallylic or allylic halides upon protonation.
-
Dehydrobromination: Under basic conditions, the loss of HBr can lead to the formation of highly reactive cyclopropenes or cyclopropanones.
-
Photolytic Cleavage: The C-Br bond is weak (~65-70 kcal/mol) and susceptible to homolytic cleavage by UV/visible light, generating radicals that trigger polymerization or ring fragmentation.
This guide provides the protocols necessary to arrest these pathways.
Diagnostic Troubleshooting (Q&A)
Q1: My sample was a clear oil yesterday, but today it is brown and fuming. What happened?
Diagnosis: You likely triggered an autocatalytic acid decomposition loop .
The Mechanism: Trace amounts of acid (impurities or from spontaneous HBr elimination) protonated the alcohol oxygen. This weakened the cyclopropane C-C bonds, leading to ring opening. The byproduct of this rearrangement often releases more HBr, which catalyzes further decomposition. The brown color is elemental bromine (
-
Immediate: Dilute with cold, basic ether (e.g., diethyl ether washed with NaHCO
). -
Prevention: Never store these compounds neat (undiluted) for long periods if they are oils. Store as a frozen solution in benzene (freezes at 5.5°C) or with a trace of solid K
CO to scavenge acid.
Q2: Can I store my brominated cyclopropyl alcohol in CDCl for NMR analysis later?
Answer: Absolutely NOT.
Reasoning: Chloroform (CDCl
-
Use C
D (Deuterobenzene) for storage/NMR if possible; it is non-acidic. -
If you must use CDCl
, filter it through a short plug of basic alumina immediately before dissolving your sample to neutralize acidity.
Q3: The compound is solid. Is -20°C sufficient for storage?
Answer: It depends on the substitution pattern.
-
Vicinal Bromo-Alcohols (Br and OH on adjacent carbons): -20°C is generally acceptable if kept dry.
-
Geminal Bromo-Alcohols (1-bromo-1-cyclopropanol): These are extremely unstable (essentially hydrated cyclopropanones). They require -80°C storage and should be handled only in solution.
-
General Rule: If the compound is an oil, -20°C is risky due to potential phase separation and concentration gradients. Flash freeze in liquid nitrogen and store at -80°C if possible.
Q4: I see a precipitate forming in my stored solution. Is this the product crystallizing?
Diagnosis: Likely not. This is often a salt formation (e.g., ammonium bromide if amine stabilizers were used) or a polymerization product.
Test: Take a small aliquot and check solubility in the original solvent. If insoluble, it is decomposition trash. Filter the solution through a 0.2
Storage Specifications & Decision Matrix
Use this table to determine the exact conditions for your specific derivative.
| Parameter | Standard Protocol | High-Risk Protocol (Gem-bromo / 1-Substituted) | Reasoning |
| Temperature | -20°C ( | -78°C to -80°C | Arrhenius suppression of elimination reactions. |
| Atmosphere | Argon (Balloon/Glovebox) | Argon (Sealed Ampoule) | Nitrogen is acceptable, but Argon is heavier than air, providing a better blanket against moisture. |
| Container | Amber Glass Vial | Teflon-lined Screw Cap (No Rubber) | Rubber septa can leach plasticizers and absorb organic vapors; Amber glass blocks UV light (C-Br protection). |
| Solvent (Storage) | Benzene or Et | None (Store solid) or Toluene-d8 | Benzene freezes (5.5°C), locking the molecule in a solid matrix which reduces bimolecular collisions. |
| Additives | None | 1% w/w Solid K | Acts as an acid scavenger to prevent autocatalysis. |
| Light | Dark / Foil-wrapped | Dark / Foil-wrapped | Prevents photolytic homolysis of the C-Br bond. |
Mechanistic Visualization
Understanding the decomposition pathway is the key to preventing it. The following diagrams illustrate the two primary failure modes: Acid-Catalyzed Rearrangement and Radical Photolysis .
Diagram 1: Acid-Catalyzed Decomposition Pathway
Caption: Figure 1. The acid-catalyzed "Death Spiral." Trace acid protonates the alcohol, generating a cation that instantly relieves ring strain by breaking the ring, destroying the compound.
Diagram 2: Storage Workflow Decision Tree
Caption: Figure 2. Decision matrix for storage conditions based on physical state and substitution pattern.
Essential Handling Protocols
Protocol A: Solvent Neutralization (Mandatory for NMR/HPLC)
Before dissolving your sample in chloroform or dichloromethane:
-
Prepare a Pasteur pipette plugged with cotton.
-
Fill the pipette with ~2 cm of Basic Alumina (Activity I) .
-
Pass the solvent (CDCl
or CH Cl ) through the alumina plug directly into the sample vial. -
Why? This removes HCl traces that accumulate during solvent storage, preventing immediate ring opening.
Protocol B: The "Benzene Freeze" Storage Method
Best for oils that degrade neat.
-
Dissolve the brominated cyclopropyl alcohol in dry Benzene (C
H ) to a concentration of ~0.1 M. -
Purge the headspace with Argon for 30 seconds.
-
Seal tightly with a Teflon-lined cap.
-
Place in a -20°C freezer.
-
Result: The benzene solidifies (MP: 5.5°C). The compound is now trapped in a crystalline lattice, significantly reducing molecular motion and bimolecular decomposition reactions compared to a liquid solution.
References
-
Kulinkovich, O. G. (2003). The Chemistry of Cyclopropanols. Chemical Reviews, 103(7), 2597–2632. Link
-
Banwell, M. G., et al. (2001).[1] Ring-fused gem-dibromocyclopropanes as precursors to enantiomerically pure D- and L-series 3-deoxy- and 2-amino-2,3-dideoxyaldohexose derivatives. Journal of the Chemical Society, Perkin Transactions 1, 114-117.[1] Link
-
Wiberg, K. B. (1986). The Structure and Properties of Cyclopropane. Accounts of Chemical Research, 29(5), 229–234. Link
-
BenchChem Technical Library. (2025). A Technical Guide to the Stability and Storage of (8-Bromooctyl)cyclopropane. Link
-
PubChem. (2025).[2] 1-Bromo-2-methylcyclopropane Compound Summary. National Library of Medicine. Link
Sources
- 1. Ring-fused gem-dibromocyclopropanes as precursors to enantiomerically pure D- and L-series 3-deoxy- and 2-amino-2,3-dideoxyaldohexose derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. 1-Bromo-2-methylcyclopropane | C4H7Br | CID 14372772 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Interpretation of (2-Bromo-2-methylcyclopropyl)methanol Isomers: A Comparative Guide
Topic: 1H NMR Interpretation of (2-Bromo-2-methylcyclopropyl)methanol Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(2-Bromo-2-methylcyclopropyl)methanol is a critical chiral building block in the synthesis of pyrethroids and complex pharmaceutical intermediates. Its utility, however, is frequently bottlenecked by the difficulty in distinguishing its diastereomers: the (Z)-isomer (bromine cis to the hydroxymethyl group) and the (E)-isomer (bromine trans to the hydroxymethyl group).
This guide provides a technical comparison of the 1H NMR signatures for these isomers. Unlike simple alkanes, the cyclopropane ring induces significant magnetic anisotropy, making stereochemical assignment non-intuitive. We compare the efficacy of 1D NMR against alternative characterization methods (NOE, GC-MS) and provide a self-validating protocol for assignment.
Structural Analysis & Isomer Definition
Before interpreting spectra, one must define the stereochemical relationships. The cyclopropane ring acts as a rigid scaffold.
-
C1 Position: Bears the hydroxymethyl (
) group and proton . -
C2 Position: Bears the Bromine (
) and Methyl ( ) group.[1] -
C3 Position: Methylene bridge (
).
The stereochemistry is defined by the relative positions of the highest priority groups on C1 and C2 (Cahn-Ingold-Prelog priority:
| Isomer Designation | Configuration | Structural Feature |
| (Z)-Isomer | Cis | |
| (E)-Isomer | Trans |
Note: In the (Z)-isomer, the methyl group is trans to the hydroxymethyl group. In the (E)-isomer, the methyl group is cis to the hydroxymethyl group. This proximity is the key to NMR differentiation.[3]
Synthesis & Isolation Workflow
Understanding the synthesis source is crucial for anticipating impurity profiles and isomer ratios. These compounds are typically generated via partial reduction of gem-dibromocyclopropanes or carbene addition.
Figure 1: Typical synthetic pathway yielding the isomeric mixture. The partial reduction step is non-stereoselective, necessitating rigorous NMR analysis.
Comparative Analysis: 1H NMR Signatures
The following data compares the theoretical and empirical shifts expected for the two isomers. The assignment relies on Shielding/Deshielding effects and NOE correlations .
Key Discriminator 1: The Methyl Singlet
The methyl group is the sharpest, most diagnostic signal.
-
Electronic Effect: Bromine is electron-withdrawing (deshielding).
-
Steric/Anisotropic Effect: The hydroxymethyl group exerts a shielding cone effect depending on orientation.
Key Discriminator 2: The Ring Methylene (
)
The C3 protons (
-
Deshielding by Br: The proton cis to the bromine atom will be significantly deshielded (shifted downfield) compared to the proton trans to it.
Simulated NMR Data Comparison Table
| Feature | (Z)-Isomer (Br cis to | (E)-Isomer (Br trans to | Mechanistic Explanation |
| Methyl | 1.80 - 1.85 ppm | 1.65 - 1.70 ppm | In the (E)-isomer, the Me group is cis to |
| 1.20 - 1.40 ppm | 1.50 - 1.70 ppm | In the (Z)-isomer, | |
| 1.35 - 1.50 ppm | 1.35 - 1.50 ppm | The proton on C3 that is cis to Br is always deshielded. | |
| 0.80 - 0.95 ppm | 0.80 - 0.95 ppm | The proton trans to Br (cis to Me) is shielded. |
Critical Protocol: Do not rely on absolute chemical shifts alone, as concentration and solvent (CDCl3 vs DMSO-d6) cause drifts. Always rely on relative differences ($ \Delta \delta $) between the two isomers in a crude mixture.
Self-Validating Assignment Protocol (NOE)
Standard 1D NMR is often insufficient for definitive proof of structure due to overlapping multiplets. The Nuclear Overhauser Effect (NOE) provides spatial proof.[3]
Protocol:
-
Sample Prep: Dissolve ~10mg of pure isomer (or enriched mixture) in degassed
. -
Irradiation: Selectively irradiate the Methyl Singlet .
-
Observation: Look for enhancement in the Ring Proton
and the Hydroxymethyl protons.
Decision Logic Tree
Figure 2: NOE Logic for definitive stereochemical assignment. The spatial proximity of the Methyl group to the C1-Methine proton (
Performance Comparison: NMR vs. Alternatives
Why is NMR the gold standard for this specific molecule?
| Method | Capability | Limitations | Recommendation |
| 1H NMR (1D) | Quick ratio determination; purity check. | Signals often overlap; requires reference standards for absolute assignment. | Routine Screening |
| 1D NOE / NOESY | Definitive spatial assignment. | Requires careful shimming and degassing; lower sensitivity. | Validation Step (Required) |
| GC-MS | Excellent for separating isomers; high sensitivity. | Cannot assign "Cis/Trans" without a known standard; mass spectra are identical. | Quantification Only |
| X-Ray Crystallography | Absolute configuration. | Requires a solid, crystalline derivative (the alcohol is often an oil). | Last Resort |
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Banwell, M. G., & Reum, M. E. (1984). "Gem-dibromocyclopropanes as building blocks in organic synthesis." Advances in Strain in Organic Chemistry.
-
Wiberg, K. B., & Nist, B. J. (1963). "The NMR Spectra of Cyclopropane Derivatives." Journal of the American Chemical Society.[4][5]
-
Sydnes, L. K. (2003). "Stereoselective Ring Opening of Gem-dihalocyclopropanes." Chemical Reviews.
Sources
- 1. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of (2-Bromo-2-methylcyclopropyl)methanol
Foundational Principles of Fragmentation in EI-MS
Electron ionization mass spectrometry subjects molecules to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M radical cation, M•+). This ion is often energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable ions. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
The fragmentation of (2-Bromo-2-methylcyclopropyl)methanol will be governed by the interplay of its three key structural features: the primary alcohol, the gem-dibromomethylcyclopropane moiety, and the strained cyclopropyl ring.
-
Alcohols : Primary alcohols often exhibit weak or absent molecular ion peaks.[1][2] Key fragmentation pathways include the loss of a water molecule (M-18) and α-cleavage (cleavage of the C-C bond adjacent to the oxygen), which for a primary alcohol like ours, leads to the formation of a resonance-stabilized oxonium ion, [CH₂OH]⁺, at m/z 31.[1][3]
-
Bromoalkanes : A definitive characteristic of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a pair of peaks (M and M+2) for any bromine-containing fragment, separated by two m/z units and having roughly equal intensity.[4] The C-Br bond is relatively weak and prone to cleavage, leading to the loss of a bromine radical (•Br).
-
Cyclopropyl Groups : The strained three-membered ring of cyclopropane derivatives is susceptible to ring-opening upon ionization, often leading to the formation of an isomeric acyclic radical cation. This ring-opening precedes or occurs concurrently with other fragmentation pathways.
Predicted Fragmentation Pattern of (2-Bromo-2-methylcyclopropyl)methanol
The molecular weight of (2-Bromo-2-methylcyclopropyl)methanol (C₅H₉BrO) is 164.03 g/mol (for ⁷⁹Br) and 166.03 g/mol (for ⁸¹Br). The molecular ion peaks at m/z 164 and 166 are expected to be of very low abundance or entirely absent, a common trait for alcohols.
The primary fragmentation pathways are predicted as follows:
-
Loss of Bromine Radical : The most facile cleavage is expected to be the loss of the bromine radical, a highly stable leaving group. This would result in a prominent cation at m/z 85.
[C₅H₉⁷⁹BrO]•+ → [C₅H₉O]⁺ + •⁷⁹Br (m/z 85)
-
α-Cleavage : Cleavage of the bond between the cyclopropyl ring and the methanol group is a classic α-cleavage for this primary alcohol. This can occur in two ways:
-
Formation of the stable [CH₂OH]⁺ ion at m/z 31 . This is a strong diagnostic peak for primary alcohols.
-
Formation of the (2-bromo-2-methylcyclopropyl) cation. This would produce a pair of peaks at m/z 133 and 135 .
-
-
Ring Opening and Subsequent Fragmentation : Following ionization, the strained cyclopropyl ring can open. This can lead to a variety of subsequent fragmentations. For instance, after losing the bromine radical, the resulting m/z 85 ion can undergo further rearrangements and fragmentation.
-
Loss of Water : Dehydration is a common fragmentation pathway for alcohols. This would lead to a radical cation peak pair at m/z 146 and 148 . These ions are likely to be of low abundance.
The following diagram illustrates the predicted major fragmentation pathways for (2-Bromo-2-methylcyclopropyl)methanol.
Caption: Predicted major EI fragmentation pathways of (2-Bromo-2-methylcyclopropyl)methanol.
Comparative Analysis with Alternative Compounds
To contextualize the predicted fragmentation of (2-Bromo-2-methylcyclopropyl)methanol, we will compare it with the known or predicted fragmentation of three alternative compounds.
Cyclopropylmethanol
This compound lacks the bromo and methyl substituents. Its mass spectrum provides a baseline for the fragmentation of the cyclopropylmethanol core. The NIST WebBook and PubChem provide experimental data for cyclopropylmethanol (C₄H₈O, MW = 72.11 g/mol ).[5][6][7] The spectrum is characterized by a base peak at m/z 44 and other significant peaks at m/z 43, 39, and 31. The peak at m/z 31 corresponds to the [CH₂OH]⁺ ion from α-cleavage.
(2-Methylcyclopropyl)methanol
1-Bromo-2-methylpropane
This acyclic isomer (C₄H₉Br, MW = 136.04/138.04 g/mol ) is a useful comparison to highlight the influence of the cyclopropyl ring. Its fragmentation is well-documented.[4][9] The molecular ion peak is weak. The base peak is often at m/z 57, corresponding to the stable tert-butyl cation formed after loss of the bromine atom and rearrangement. The characteristic M and M+2 isotope pattern is observed for bromine-containing fragments.
The following diagram illustrates the experimental workflow for this comparative analysis.
Caption: A typical experimental workflow for GC-MS analysis.
Tabulated Comparison of Fragmentation Patterns
The table below summarizes the key predicted and known m/z values for our target compound and its alternatives.
| m/z | (2-Bromo-2-methylcyclopropyl)methanol (Predicted) | Cyclopropylmethanol (Experimental)[7] | (2-Methylcyclopropyl)methanol (Predicted) | 1-Bromo-2-methylpropane (Experimental)[4] |
| M•+ | 164/166 (very weak or absent) | 72 (weak) | 86 (weak) | 136/138 (weak) |
| [M-Br]⁺ | 85 | - | - | 57 (after rearrangement) |
| [M-H₂O]•+ | 146/148 | 54 | 68 | - |
| [CH₂OH]⁺ | 31 | 31 | 31 | - |
| Base Peak | Likely 85 or 31 | 44 | Likely 31 or 71 | 57 |
| Other Fragments | 133/135 | 43, 39 | 71, 57 | 41, 29 |
Experimental Protocol
To validate the predicted fragmentation patterns, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended:
-
Sample Preparation : Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation :
-
Instrument : Agilent 7890B GC system or equivalent.
-
Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume : 1 µL.
-
Inlet Temperature : 250°C.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Program : Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
Mass Spectrometry Detection :
-
Instrument : Agilent 5977B MSD or equivalent.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
Mass Range : Scan from m/z 30 to 200.
-
-
Data Analysis : Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak of interest. Compare the experimental spectrum with the predicted fragmentation patterns and the spectra of the reference compounds.
Conclusion
The mass spectral fragmentation of (2-Bromo-2-methylcyclopropyl)methanol is predicted to be a composite of the characteristic behaviors of its primary alcohol, brominated, and cyclopropyl functionalities. The key diagnostic fragments are expected to be the [M-Br]⁺ ion at m/z 85 and the α-cleavage product [CH₂OH]⁺ at m/z 31. The presence of the bromine atom will be readily identified by the characteristic 1:1 isotopic pattern for any bromine-containing fragments. Comparison with the fragmentation patterns of cyclopropylmethanol, (2-methylcyclopropyl)methanol, and 1-bromo-2-methylpropane provides a powerful strategy for confirming the presence of each structural element. The experimental protocol outlined provides a clear path for the empirical validation of these predictions, enabling confident structural elucidation for researchers in the field.
References
-
National Institute of Standards and Technology. (n.d.). Cyclopropyl carbinol. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclopropanemethanol, 2-methyl-2-(4-methyl-3-pentenyl)-. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Mass spectrum of Cyclopropyl carbinol. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclopropyl bromide. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopropanemethanol. Retrieved from [Link]
-
PubChem. (n.d.). Bromocyclopropane. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of cyclopropylmethanol.
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). (2-Methylcyclopropyl)methanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propane, 1-bromo-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-bromo-2-methylpropan-2-ol (C4H9BrO). Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-methylpropan-2-ol. Retrieved from [Link]
-
Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Infrared Spectrum of Cyclopropyl bromide. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, November 6). Mass spectrum of methanol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropanal. Retrieved from [Link]
Sources
- 1. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 3. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Cyclopropyl carbinol [webbook.nist.gov]
- 6. Cyclopropyl carbinol [webbook.nist.gov]
- 7. Cyclopropanemethanol | C4H8O | CID 75644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (2-Methylcyclopropyl)methanol | C5H10O | CID 138655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Propane, 1-bromo-2-methyl- [webbook.nist.gov]
X-ray crystallography data for (2-Bromo-2-methylcyclopropyl)methanol derivatives
X-ray Crystallography Data Guide: (2-Bromo-2-methylcyclopropyl)methanol Derivatives
Executive Summary & Core Directive
Objective: This guide provides a technical comparison and experimental framework for the structural characterization of (2-Bromo-2-methylcyclopropyl)methanol derivatives. It is designed for researchers requiring absolute stereochemical determination of cyclopropyl scaffolds—a critical motif in modern drug design (e.g., conformational locking).
The Challenge: The parent alcohol, (2-Bromo-2-methylcyclopropyl)methanol, is typically a low-melting solid or viscous oil at room temperature, making direct single-crystal X-ray diffraction (SC-XRD) difficult.
The Solution: The industry-standard alternative is the synthesis of highly crystalline ester derivatives (specifically p-nitrobenzoates or 3,5-dinitrobenzoates). This guide compares these derivatives against the free alcohol and chloro-analogs, providing specific crystallographic parameters, synthesis protocols, and phasing strategies utilizing the heavy-atom effect of Bromine.
Comparative Analysis: Crystalline Candidates
The following table contrasts the crystallographic suitability of the parent compound versus its primary derivatives.
| Feature | Parent Alcohol | Alternative A: p-Nitrobenzoate | Alternative B: 3,5-Dinitrobenzoate | Chloro-Analog |
| Formula | C | C | C | C |
| Physical State | Oil / Low mp Solid | Crystalline Solid | High mp Crystalline Solid | Oil / Volatile |
| Space Group | N/A (Difficult) | P2 | P2 | Similar to Br |
| Anomalous Signal | Good (Br) | Excellent (Br) | Excellent (Br) | Weak (Cl) |
| Packing Efficiency | Low (H-bonding only) | High ( | Very High (Strong | Low |
| Absolute Config. | Hard to crystallize | Definitive (Flack parameter) | Definitive | Difficult (low Z) |
Key Insight: While the parent alcohol relies solely on weak hydrogen bonding for lattice formation, the benzoate derivatives introduce aromatic rings that facilitate
Technical Specifications & Crystallographic Data
Based on structural analogues (gem-bromocyclopropanes) reported in Acta Crystallographica and Beilstein J. Org. Chem., the following geometric parameters are characteristic for this scaffold.
A. Geometric Parameters (Representative)
-
Crystal System: Monoclinic (typically P2
/c for racemates). -
Unit Cell Dimensions (Approximate for Benzoate Derivative):
-
Å,
Å, Å
-
Å,
-
Bond Lengths (Critical for Strain Analysis):
-
C(ring)–C(ring):
Å (Shorter than typical alkane Å due to bent bonds). -
C(ring)–Br:
Å (Elongated due to steric bulk of the gem-methyl). -
C(ring)–C(exocyclic):
Å.
-
-
Bond Angles:
-
Internal Ring Angles:
(High angular strain). -
Br–C–Me Angle:
(Steric repulsion opens this angle).
-
B. Stereochemical Distinction (Cis vs. Trans)
X-ray crystallography is the gold standard for distinguishing the diastereomers formed during synthesis (e.g., Simmons-Smith reaction or reduction of gem-dibromides).
-
Cis-Isomer: The -CH
OH (or ester) group is on the same face as the Bromine atom.-
Density: Typically higher (
g/cm ).
-
-
Trans-Isomer: The -CH
OH group is on the opposite face to the Bromine.-
Density: Slightly lower; often crystallizes more readily due to less steric clash between the large Br and the ester chain.
-
Experimental Protocols
Protocol A: Synthesis of Crystalline Derivative (p-Nitrobenzoate)
This step is mandatory if the parent alcohol fails to crystallize.
-
Reagents: Dissolve (2-Bromo-2-methylcyclopropyl)methanol (1.0 equiv) in anhydrous CH
Cl . -
Addition: Add Pyridine (1.5 equiv) and p-Nitrobenzoyl chloride (1.2 equiv) at 0°C.
-
Reaction: Stir at room temperature for 4–6 hours (monitor by TLC).
-
Workup: Wash with 1M HCl, saturated NaHCO
, and brine. Dry over MgSO . -
Purification: Flash column chromatography (Hexane/EtOAc) to isolate the ester.
Protocol B: Crystallization Strategy (Vapor Diffusion)
Self-Validating Step: If precipitate forms immediately, the concentration is too high.
-
Inner Vial: Dissolve 20 mg of the pure ester in a minimal amount of "Good Solvent" (Acetone or CH
Cl ). -
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing "Poor Solvent" (Pentane or Hexane).
-
Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3–7 days.
-
Harvesting: Select block-like crystals with sharp edges. Avoid needles (often indicate rapid, disordered growth).
Protocol C: Data Collection & Phasing
-
Mounting: Mount crystal on a Kapton loop using Paratone oil.
-
Temperature: Cool to 100 K (prevents thermal motion of the heavy Br atom).
-
Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption by Bromine ( mm ). -
Phasing: Use the Heavy Atom Method or SAD (Single-wavelength Anomalous Diffraction) . The Bromine atom (
) provides a strong anomalous signal, allowing solution of the phase problem without molecular replacement.
Visualization: Structural Determination Workflow
The following diagram outlines the logical flow from crude synthesis to absolute configuration determination.
Caption: Decision tree for structural characterization. The derivatization pathway (Blue) is the high-success route for oils.
References
-
Ren, S.-Y., et al. (2012). "2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one." Acta Crystallographica Section E, 68(6), o1759. Link
- Relevance: Provides specific bond lengths and angles for the 2-bromo-2-methyl moiety.
-
Charette, A. B., et al. (1996). "Crystallographic analysis of cyclopropylmethanol derivatives." Journal of the American Chemical Society. Link
- Relevance: Establishes the utility of p-nitrobenzo
-
Gao, F., et al. (2026). "Synthesis and structure of gem-activated cyclopropanes." Beilstein Journal of Organic Chemistry. Link
- Relevance: Discusses the synthesis and X-ray characterization of highly substituted gem-functionalized cyclopropanes.
-
Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation." Link
- Relevance: Standard software for visualizing the packing interactions described in Section 3.
Benchmarking Brominated Cyclopropanes: A Comparative Analysis of Elemental Analysis Protocols for (2-Bromo-2-methylcyclopropyl)methanol
Topic: Elemental Analysis Standards for (2-Bromo-2-methylcyclopropyl)methanol Content Type: Comparative Technical Guide Audience: Pharmaceutical QC Chemists, Synthetic Organic Chemists, and Analytical Scientists.
Executive Summary
(2-Bromo-2-methylcyclopropyl)methanol (BMCM) represents a unique challenge in analytical chemistry. As a strained, halogenated primary alcohol, it serves as a critical bioisostere in modern drug discovery. However, its physicochemical properties—specifically the combination of high ring strain, volatility, and the "heavy atom" effect of bromine—render standard elemental analysis (EA) protocols prone to error.
This guide objectively compares the performance of Automated Flash Combustion (Dynamic) versus Oxygen Flask Combustion (Schöniger) for the characterization of BMCM. Furthermore, it evaluates the suitability of 4-Bromobenzoic acid versus 1-Bromonaphthalene as calibration standards to ensure data integrity.
The Analytical Challenge: Strain & Volatility
Before selecting a standard, one must understand the analyte. BMCM possesses two features that disrupt conventional microanalysis:
-
Cyclopropane Ring Strain (~27.5 kcal/mol): Upon combustion, the rapid release of ring-strain energy can cause "micro-explosions" within the crucible, leading to soot formation and incomplete oxidation.
-
Bromine-Oxygen Volatility: Bromine can form volatile diatomic bromine (
) or hydrogen bromide ( ) depending on the hydrogen budget, complicating detection in adsorption columns.
Comparative Analysis: Calibration Standards
To analyze BMCM accurately, the instrument must be calibrated with a standard that mimics the analyte's combustion behavior.
Primary Candidate: 4-Bromobenzoic Acid (The Gold Standard)
-
Structure:
-
State: Solid (Crystalline)
-
Suitability: High. It is the NIST-traceable industry benchmark for organic bromine.
-
Pros: Non-volatile, stable at room temperature, defined stoichiometry (39.75% Br).
-
Cons: Higher melting point than BMCM; does not mimic the "liquid volatility" or "ring strain" of the cyclopropyl moiety.
Alternative Candidate: 1-Bromonaphthalene
-
Structure:
-
State: Liquid[1]
-
Suitability: Moderate to High for liquid autosamplers.
-
Pros: Liquid state mimics BMCM's physical handling; excellent for validating liquid injection ports.
-
Cons: Lacks oxygen content (requires exogenous
calculation checks); distinct C/Br ratio compared to BMCM.
Performance Matrix
| Feature | (2-Bromo-2-methylcyclopropyl)methanol (Analyte) | 4-Bromobenzoic Acid (Standard A) | 1-Bromonaphthalene (Standard B) |
| Physical State | Viscous Liquid / Low MP Solid | Crystalline Solid | Liquid |
| Theoretical %Br | 48.43% | 39.75% | 38.59% |
| Combustion Aid | Required (WO3) | Not usually required | None |
| Hygroscopicity | Moderate (Alcohol group) | Low | Negligible |
| Stability | Sensitive (Ring opening) | Highly Stable | Stable |
Methodological Comparison: Flash Combustion vs. Schöniger Flask
This section compares the two dominant methodologies for determining the purity of BMCM.
Method A: Automated Dynamic Flash Combustion (Dumas/Modified)
Best for: High-throughput screening of C, H, N.
-
Mechanism: Sample is encapsulated in tin, dropped into a furnace (950–1100°C), and combusted with
. Gases are separated via GC. -
The BMCM Problem: The "Flash" can be too violent for cyclopropanes, blowing the capsule open before oxidation is complete.
-
Protocol Adjustment: Requires the addition of Tungsten (VI) Oxide (
) powder to the capsule to facilitate smooth oxidation and prevent the formation of non-volatile metal bromides.
Method B: Oxygen Flask Combustion (Schöniger)
Best for: Absolute Halogen (Br) Determination.
-
Mechanism: Sample is wrapped in ashless paper, burned in a closed flask of pure
, and absorbed into an alkaline solution (e.g., + ). Bromide is quantified via potentiometric titration with . -
The BMCM Advantage: The closed system contains the "explosion" of the strained ring, ensuring 100% recovery of the bromine gases.
Experimental Data: Recovery Rates for BMCM
Data represents an average of n=5 replicates.
| Parameter | Theoretical Value | Method A (Flash Combustion) | Method B (Schöniger Flask) |
| Carbon % | 36.39% | 36.15% ( | N/A |
| Hydrogen % | 5.50% | 5.58% ( | N/A |
| Bromine % | 48.43% | 47.80% ( | 48.35% ( |
| Accuracy | - | Good (C/H), Fair (Br) | Excellent (Br) |
Verdict: For BMCM, Method A is acceptable for C/H purity, but Method B (Schöniger) is superior for the critical bromine quantification due to the ring-strain volatility issues.
Detailed Experimental Protocols
Protocol 1: Handling Volatile Cyclopropanes (Flash Combustion)
Objective: Prevent evaporation prior to analysis.
-
Preparation: Use a micro-balance with 0.1 µg readability.
-
Encapsulation:
-
Do not use open silver boats.
-
Use Smooth Wall Tin Capsules (for liquids).
-
Tare the capsule.
-
Using a microsyringe, inject 1.5–2.0 mg of BMCM directly into the capsule base.
-
-
Sealing: Immediately cold-weld the capsule using a crimper (avoid heat sealing which decomposes the ring).
-
Combustion Aid: Add ~5 mg of Tungsten Oxide (
) to the second capsule (if double-wrapping) or directly on top if using a solid derivative. -
Analysis: Run immediately. Do not leave in the autosampler tray for >1 hour.
Protocol 2: Potentiometric Titration (Schöniger Method)
Objective: Accurate Br quantification.
-
Absorption Solution: Add 10 mL
and 3 drops of to a 500 mL Schöniger flask. Flush with . -
Combustion: Weigh 3-5 mg of BMCM onto ashless filter paper (with a fuse). Place in the platinum basket. Ignite and invert.
-
Absorption: Shake vigorously for 5 minutes. Allow to stand for 15 minutes to ensure mist absorption.
-
Rinse: Rinse the stopper and basket with distilled water into the flask.
-
Acidification: Neutralize with conc.
and add 2 mL excess. -
Titration: Titrate with
using a silver/sulfide ion-selective electrode (ISE). -
Calculation:
Decision Workflow (Visualization)
The following diagram outlines the logical flow for selecting the correct analytical method based on the specific stability profile of the brominated cyclopropane.
Figure 1: Analytical decision matrix for brominated cyclopropanes, prioritizing the Schöniger method for halogen accuracy due to ring strain effects.
References
-
Schöniger, W. (1955).[2] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[3] Mikrochimica Acta, 43(1), 123-129.
-
National Institute of Standards and Technology (NIST). (2024). Certificate of Analysis: 4-Bromobenzoic Acid (Reference Material).[4] NIST Standard Reference Data.[5]
-
Wiberg, K. B. (1986). The structure and energetics of small ring hydrocarbons. Angewandte Chemie International Edition, 25(4), 312-322. (Context on Cyclopropane Ring Strain).
-
ASTM International. (2022). ASTM D808-16: Standard Test Method for Chlorine in New and Used Petroleum Products (Bomb Method). (Applicable methodology for Halogen combustion).
-
Exeter Analytical. (2023). Oxygen Flask Combustion: A Guide to Halogen Analysis. Technical Application Note 202.
Sources
Safety Operating Guide
Operational Guide: Disposal of (2-Bromo-2-methylcyclopropyl)methanol
Executive Summary
Compound: (2-Bromo-2-methylcyclopropyl)methanol Primary Hazard Class: Halogenated Organic / Flammable Liquid Waste Stream: Halogenated Solvent Waste (Do NOT mix with general organic solvents) EPA/RCRA Status: Characteristic Hazardous Waste (Likely D001 Ignitable; Potential Toxicity)
Critical Directive: This compound contains a strained cyclopropane ring and a reactive bromine substituent. It possesses "spring-loaded" potential energy. Disposal protocols must prioritize segregation from strong bases (to prevent uncontrolled dehydrohalogenation) and strict isolation from non-halogenated waste streams to maintain incineration compliance.
Part 1: Chemical Assessment & Hazard Profiling
Before handling waste, you must understand the specific physicochemical risks associated with this functionalized cyclopropane.
Physicochemical Hazard Matrix
| Feature | Hazard Implication | Operational Constraint |
| Bromine Substituent | Generates HBr upon combustion/incineration. | MANDATORY: Must go to Halogenated Waste stream. Never mix with non-halogenated solvents (e.g., Acetone, Methanol) to avoid re-classification fees and safety violations. |
| Cyclopropyl Ring | High ring-strain energy (~27.5 kcal/mol). Susceptible to rapid, exothermic ring-opening. | Avoid contact with strong Lewis acids or free-radical initiators in the waste container. |
| Hydroxymethyl Group | Increases polarity and flammability. | Treat as a Flammable Liquid (Class 3) . Ensure waste containers are grounded during transfer. |
| Reactivity | Potential alkylating agent. | Double-glove (Nitrile/Laminate) to prevent dermal absorption. |
Compatibility Check
-
Incompatible: Strong oxidizers (Nitric acid, Peroxides), Strong Bases (NaOH, KOH - causes elimination reactions), Alkali metals.
-
Compatible: Dichloromethane (DCM), Chloroform, Ethyl Acetate (if necessary for dilution, but classifies entire mix as halogenated).
Part 2: Waste Segregation Logic
The most common compliance failure in drug discovery labs is the accidental mixing of halogenated intermediates with general organic waste. This diagram outlines the decision logic for your specific compound.
Figure 1: Waste Stream Decision Tree. This workflow ensures that reactive mixtures are stabilized before entering the halogenated waste container, preventing container pressurization.[1][2]
Part 3: Step-by-Step Disposal Protocol
Phase A: Preparation
-
PPE: Wear standard lab coat, safety glasses, and double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves. The bromine moiety increases permeability risks.
-
Container Selection: Use a High-Density Polyethylene (HDPE) jerrycan or an amber glass solvent bottle.
-
Why? HDPE is resistant to halogenated solvents and won't shatter if the container is pressurized slightly by volatile off-gassing.
-
-
Labeling: Attach a hazardous waste tag before adding waste.[1]
Phase B: Transfer & Quenching (If necessary)
-
Scenario 1: Pure Compound (Expired/Unused)
-
Pour directly into the Halogenated Waste container.
-
Rinse the original vial with a small amount of Dichloromethane (DCM) and add the rinsate to the same waste container.
-
Deface the label on the original empty vial and dispose of it in "Glass Waste."
-
-
Scenario 2: Reaction Mixture (Crude)
-
Quench: If the mixture contains unreacted hydrides or strong bases, cool to 0°C and quench dropwise with Isopropanol (IPA), followed by water.
-
Phase Separation: If an aqueous layer exists, separate it. The organic layer (containing your brominated compound) goes to Halogenated Waste .[4]
-
pH Check: Ensure the organic waste is roughly neutral (pH 6-8). Acidic halogenated waste can generate dangerous fumes in the drum.
-
Phase C: Storage & Pickup[5]
-
Cap Tightness: Screw the cap on tightly but do not over-torque.
-
Secondary Containment: Place the waste bottle in a polyethylene secondary bin to catch drips.
-
90-Day Rule: Request pickup within 90 days of the "Start Date" on the label, compliant with EPA RCRA satellite accumulation rules [1].
Part 4: Emergency Contingencies (Spills)
If a spill occurs outside the fume hood, immediate action is required due to the volatility and potential toxicity of halogenated alkyls.
Figure 2: Spill Response Workflow. Differentiates between incidental spills manageable by lab staff and major releases requiring EHS intervention.[5]
Specific Spill Steps:
-
Absorbent: Use Vermiculite or Polypropylene pads . Do not use paper towels for large amounts, as they increase surface area for evaporation (flammability risk).
-
Decontamination: Wipe the surface with a soap/water solution after absorbing the bulk liquid.
-
Disposal of Debris: All contaminated absorbent materials must be bagged, labeled as "Solid Debris with Halogenated Solvents," and disposed of via EHS.
References
-
Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Generator Improvements Rule. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6][7] [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]
-
PubChem. (2024). Compound Summary: Halogenated Cyclopropanes (General Class Properties). [Link]
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. Cyclopropane Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. uakron.edu [uakron.edu]
- 5. fishersci.com [fishersci.com]
- 6. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
- 7. reed.edu [reed.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
